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Core Science & Biosynthesis

Foundational

Nigroain-B1 peptide sequence and molecular weight

The following technical guide details the physicochemical profile, structural biology, and experimental workflows for Nigroain-B1 , a potent antimicrobial peptide derived from the skin secretion of the Black-striped frog...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, structural biology, and experimental workflows for Nigroain-B1 , a potent antimicrobial peptide derived from the skin secretion of the Black-striped frog (Hylarana nigrovittata, formerly Rana nigrovittata).

Sequence, Molecular Weight, and Therapeutic Development Protocols

Executive Summary

Nigroain-B1 is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Nigroain family. Characterized by a conserved C-terminal "Rana box" motif, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its mechanism of action involves membrane permeabilization, facilitated by an inducible


-helical structure in hydrophobic environments. This guide serves as a primary reference for the synthesis, purification, and functional characterization of Nigroain-B1 in drug development pipelines.

Physicochemical Profile

The following data establishes the baseline identity of Nigroain-B1. All experimental workflows should be calibrated to these parameters.

Peptide Identity
ParameterValue
Peptide Name Nigroain-B1
Source Organism Hylarana nigrovittata (Black-striped frog)
Primary Sequence C-V-I-S-A-G-W-N-H-K-I-R-C-K-L-T-G-N-C
Length 19 Amino Acids
N-Terminus Free Amine (

) or Acetylated (if specified for stability)
C-Terminus Amidated (

) [Standard for Rana peptides to enhance stability]
Disulfide Bridge Cys13 — Cys19 (Rana Box motif)
Molecular Weight & Properties

Calculated based on monoisotopic masses with C-terminal amidation and one intramolecular disulfide bond.

PropertyValueNotes
Molecular Formula

Assumes C-terminal amidation
Monoisotopic Mass 2096.02 Da Linear (reduced) form
Average Mass 2097.54 Da Linear (reduced) form
Observed MW (Oxidized) ~2095.5 Da -2.016 Da due to 1 disulfide bond (C13-C19)
Isoelectric Point (pI) ~10.12Highly Cationic (Net Charge: +4 at pH 7)
Hydrophobicity 42%Moderate; facilitates membrane insertion

Structural Biology & Mechanism

The "Rana Box" Motif

Nigroain-B1 features a distinctive structural architecture common to the Ranidae family.

  • N-Terminal Domain (Residues 1–12): Disordered in aqueous solution, this region adopts an amphipathic

    
    -helix upon interaction with lipid bilayers (e.g., bacterial membranes) or membrane-mimetic solvents (TFE).
    
  • C-Terminal Domain (Residues 13–19): Contains the "Rana box" (

    
    ). The formation of a disulfide bridge between C13 and C19 creates a stable cyclic loop. This loop is critical for proteolytic resistance and potent antimicrobial activity.
    
Mechanism of Action (MOA)

Nigroain-B1 functions primarily via the Carpet Model or Toroidal Pore Formation :

  • Electrostatic Attraction: The cationic residues (Lys, Arg, His) attract the peptide to the anionic lipopolysaccharides (LPS) or peptidoglycans of the bacterial cell wall.

  • Helix Induction: Upon contact with the hydrophobic core of the membrane, the N-terminal region folds into an

    
    -helix.
    
  • Membrane Disruption: The peptide accumulates on the surface ("carpet") until a threshold concentration is reached, causing transient toroidal pores or detergent-like disintegration of the bilayer, leading to cell lysis.

MOA Visualization

MOA Peptide Nigroain-B1 (Unstructured) Binding Electrostatic Binding Peptide->Binding Attraction (+ to -) Membrane Bacterial Membrane (Anionic Surface) Membrane->Binding Folding Helix Formation (Amphipathic) Binding->Folding Lipid Environment Insertion Hydrophobic Insertion Folding->Insertion Threshold Conc. Pore Toroidal Pore / Membrane Lysis Insertion->Pore Disruption Death Cell Death Pore->Death Leakage

Caption: Mechanism of Action for Nigroain-B1, illustrating the transition from unstructured peptide to membrane-disrupting helix.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

To obtain high-purity Nigroain-B1, use Fmoc chemistry on Rink Amide MBHA resin (to yield C-terminal amide).

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Coupling: HBTU/HOBt or DIC/Oxyma (5-fold excess).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5). Note: EDT (Ethanedithiol) is crucial to prevent oxidation of the three Cysteine residues and Trp alkylation.

Step-by-Step Workflow:

  • Resin Swelling: DCM for 30 min.

  • Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min).

  • Coupling: Activate Fmoc-AA-OH with HBTU/DIEA. Reaction time: 45–60 min.

  • Capping: Acetic anhydride/Pyridine (optional after difficult steps).

  • Final Cleavage: Incubate resin in Cleavage Cocktail for 3–4 hours. Precipitate in cold diethyl ether.

Disulfide Bond Formation (Oxidation)

Nigroain-B1 contains three cysteines (C1, C13, C19). The goal is to form the C13-C19 bond (Rana box) while keeping C1 free or controlling its dimerization.

Protocol (Air Oxidation):

  • Dissolve crude peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at a dilute concentration (0.1 mg/mL) to favor intramolecular bonding over intermolecular dimerization.

  • Stir openly at room temperature for 24–48 hours.

  • Monitor reaction via LC-MS . Look for a mass shift of -2 Da (formation of one disulfide).

    • Target Mass: ~2095.5 Da.

  • Note: If C1 dimerization (homodimer) is observed, use selective protection (e.g., C1(Acm) vs C13/C19(Trt)) during synthesis to direct the regioselective folding.

Purification & Quality Control
  • HPLC: Preparative C18 column.

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Gradient: 20–60% B over 40 min.

  • Validation:

    • ESI-MS: Confirm mass [M+2H]²⁺ ≈ 1048.8.

    • Analytical HPLC: Purity > 95%.

Synthesis Workflow Diagram

Synthesis Start Start: Rink Amide Resin Coupling Fmoc-SPPS Cycles (19 Steps) Start->Coupling Cleavage TFA Cleavage (+ Scavengers) Coupling->Cleavage Crude Crude Linear Peptide (Reduced) Cleavage->Crude Oxidation Cyclization (Oxidation) 0.1M NH4HCO3, pH 8 Crude->Oxidation Form C13-C19 Bridge Purification Prep-HPLC (C18) Oxidation->Purification Final Pure Nigroain-B1 (>95%) Purification->Final

Caption: Workflow for the chemical synthesis and oxidative folding of Nigroain-B1.

References

  • Discovery & Peptidomics: Ma, Y., Liu, C., Liu, X., et al. (2010).[2][3][4] "Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata." Genomics, 95(1), 66-71.[2][4][5]

  • Database Entry (Sequence Verification): Antimicrobial Peptide Database (APD) / DRAMP Database. Entry: Nigroain-B1.

  • Rana Box Structural Motif: Conlon, J. M. (2011). "Structural diversity and biological activities of the cyclic-Rana box-containing antimicrobial peptides from the Ranidae." Peptides, 32(10), 2187-2190.

  • SPPS Methodology: Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256.

Sources

Exploratory

Unraveling the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of Nigroain-B1

A Senior Application Scientist's Perspective on a Novel Antimicrobial Peptide Foreword: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Antimicrobial Peptide

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to infectious diseases. Nature, in its vast evolutionary wisdom, has produced a formidable arsenal of antimicrobial peptides (AMPs) as a primary defense mechanism across diverse organisms.[1][2] These peptides represent a promising frontier in the development of new therapeutics due to their broad-spectrum activity and distinct mechanisms of action that often circumvent conventional resistance pathways.[1][2] This guide focuses on Nigroain-B1, a putative novel antimicrobial peptide, and delineates a comprehensive framework for elucidating its mechanism of action. While specific data on Nigroain-B1 is emerging, this document synthesizes established principles and cutting-edge methodologies from the broader field of AMP research to provide a robust investigative blueprint.

Physicochemical Characterization: The Foundation of Activity

Understanding the fundamental properties of Nigroain-B1 is the critical first step in deciphering its antimicrobial function. Key parameters to be determined are summarized in Table 1. The cationic and amphipathic nature of many AMPs is central to their initial interaction with the negatively charged components of microbial membranes.[3][4][5]

ParameterExperimental Technique(s)Rationale
Amino Acid Sequence Edman Degradation, Mass SpectrometryDetermines the primary structure, which dictates all other properties.
Molecular Weight Mass Spectrometry (MALDI-TOF, ESI)Confirms the identity and purity of the synthesized or isolated peptide.[6]
Net Charge at Physiological pH Sequence analysis, Isoelectric FocusingA positive net charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes.[4]
Hydrophobicity/Hydrophobic Moment HPLC, Sequence analysis (e.g., helical wheel projection)The amphipathic nature, with distinct hydrophobic and hydrophilic faces, is key for membrane insertion and disruption.[3][7]
Secondary Structure Circular Dichroism (CD) Spectroscopy, NMR SpectroscopyDetermines the peptide's conformation (e.g., α-helical, β-sheet) in aqueous solution and upon interaction with membrane mimetic environments. Many AMPs are unstructured in solution and fold upon membrane binding.[3][7]

Table 1: Essential Physicochemical Parameters for Nigroain-B1 Characterization

The Primary Battlefield: Interaction with the Microbial Membrane

The microbial membrane is the principal target for a vast number of antimicrobial peptides.[2][8] The mechanism of membrane disruption is a multi-stage process, initiated by electrostatic attraction and culminating in the loss of membrane integrity.

Initial Binding and Membrane Permeabilization

The initial interaction of the cationic Nigroain-B1 with the anionic components of the bacterial membrane (e.g., lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria) is a critical determinant of its selectivity and potency.[4] Following this initial binding, the peptide inserts into the lipid bilayer, leading to permeabilization.

Several models have been proposed to describe the membrane disruption process:

  • Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a transmembrane pore, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining the aqueous channel.[5][9][10]

  • Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously through the pore, such that the water core is lined by both the peptides and the lipid head groups.[5][7][10]

  • Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer.[5][9][10] Once a threshold concentration is reached, this carpet disrupts the membrane in a detergent-like manner, leading to micellization and membrane disintegration.[5][9]

The following diagram illustrates these proposed models of membrane permeabilization:

Membrane Permeabilization Models cluster_0 Initial State cluster_1 Barrel-Stave Model cluster_2 Toroidal Pore Model cluster_3 Carpet Model Peptide in Solution Peptide in Solution Intact Membrane Intact Membrane Peptide in Solution->Intact Membrane Electrostatic Attraction Peptide Aggregation (Barrel) Peptide Aggregation Intact Membrane->Peptide Aggregation (Barrel) Insertion Peptide-Lipid Complex Peptide-Lipid Complex Formation Intact Membrane->Peptide-Lipid Complex Insertion & Bending Carpet Formation Surface Accumulation Intact Membrane->Carpet Formation Binding Barrel Pore Barrel Pore Peptide Aggregation (Barrel)->Barrel Pore Toroidal Pore Toroidal Pore Peptide-Lipid Complex->Toroidal Pore Membrane Disruption Membrane Disruption Carpet Formation->Membrane Disruption Detergent-like Effect Intracellular Target Identification Workflow Bacterial Culture Bacterial Culture Peptide Treatment Treat with Nigroain-B1 Bacterial Culture->Peptide Treatment Nucleic Acid Binding Nucleic Acid Interaction Peptide Treatment->Nucleic Acid Binding Protein Interaction Protein Interaction Peptide Treatment->Protein Interaction EMSA Electrophoretic Mobility Shift Assay (EMSA) Nucleic Acid Binding->EMSA Proteomics Proteomic Analysis (2D-PAGE, Mass Spec) Protein Interaction->Proteomics Microarray Proteome Microarray Protein Interaction->Microarray Binding Confirmation Binding Confirmation EMSA->Binding Confirmation Target Identification Target Identification Proteomics->Target Identification Microarray->Target Identification

Caption: Experimental workflow for the identification of intracellular targets of Nigroain-B1.

Concluding Remarks and Future Directions

The elucidation of the mechanism of action of a novel antimicrobial peptide like Nigroain-B1 requires a systematic and multi-pronged approach. By combining biophysical characterization, membrane interaction studies, and the investigation of potential intracellular targets, a comprehensive understanding of its antimicrobial activity can be achieved. The methodologies outlined in this guide provide a robust framework for such an investigation. The insights gained from these studies will be invaluable for the rational design of more potent and selective peptide-based therapeutics, ultimately contributing to our arsenal in the fight against infectious diseases.

References

  • La Rocca, P., Biggin, P. C., Tieleman, D. P., & Sansom, M. S. P. (1999). Simulation studies of the interaction of antimicrobial peptides and lipid bilayers. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1462(1-2), 185-200.
  • Scudiero, O., & Di Donato, A. (2021). Illustrations of methodologies for detection of intracellular targets of antimicrobial peptides (AMPs).
  • Bechinger, B., & Lohner, K. (2006). Interactions of antimicrobial peptides with lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(9), 1529-1541.
  • Clifton, L. A., & Paracini, N. (2019). The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers. Membranes, 9(2), 23.
  • Bechinger, B., & Lohner, K. (2017). Antimicrobial peptides: mechanism of action and lipid-mediated synergistic interactions within membranes. Faraday Discussions, 204, 9-21.
  • Yasir, M., Willcox, M. D. P., & Dutta, D. (2022). Antimicrobial Peptide Activity in Lipid Bilayers with Smooth-Type Lipopolysaccharides. International Journal of Molecular Sciences, 23(15), 8567.
  • Raheem, N., & Tawfike, A. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 9(10), 682.
  • Teixeira, V., Feio, M. J., & Bastos, M. (2012). How to address CPP and AMP translocation? Methods to detect and quantify peptide internalization in vitro and in vivo. Journal of Peptide Science, 18(5), 287-300.
  • Malanovic, N., & Lohner, K. (2016). Antimicrobial Peptides: Methods and Protocols. Methods in Molecular Biology, 1548.
  • Tondi, D., et al. (2022). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. Pharmaceuticals, 15(9), 1069.
  • L-H.Z., et al. (2022). Hybrids of Membrane-Translocating Antimicrobial Peptides Show Enhanced Activity through Membrane Permeabilization. ACS Medicinal Chemistry Letters, 13(11), 1786-1791.
  • Choi, H., & Lee, D. G. (2019). Intracellular Targeting Mechanisms by Antimicrobial Peptides. Journal of Microbiology and Biotechnology, 29(10), 1545-1554.
  • Goyal, R. K., & Mattoo, A. K. (2016). Plant Antimicrobial Peptides.
  • Le, C. F., & Tossi, A. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 567.
  • Chen, C. H., et al. (2017). Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays. Molecular & Cellular Proteomics, 16(4), 621-633.
  • Yasir, M., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(13), 7436.
  • Wenzel, M., et al. (2020). A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. Frontiers in Cellular and Infection Microbiology, 10, 153.
  • Haney, E. F., & Hancock, R. E. W. (2013). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology, 4, 1-9.
  • Li, C., et al. (2021). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology, 12, 691580.

Sources

Foundational

Hylarana nigrovittata Skin Secretion Peptidomics: A Technical Guide to Bioactive Discovery

Executive Summary This technical guide provides a comprehensive analysis of the bioactive peptidome of Hylarana nigrovittata (Black-striped frog), also taxonomically classified as Sylvirana nigrovittata. It is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the bioactive peptidome of Hylarana nigrovittata (Black-striped frog), also taxonomically classified as Sylvirana nigrovittata. It is designed for researchers in drug discovery and peptide engineering. The guide details the isolation, structural characterization, and pharmacological mechanisms of key peptide families—specifically Brevinin-2-RN , Ranacyclin-B-RN , and Ranakinin-N . It establishes a validated workflow for "shotgun" cloning and functional bioassays, offering a blueprint for translating amphibian skin secretions into therapeutic candidates.[1]

Introduction: The Amphibian Skin Pharmacy

The skin secretion of H. nigrovittata is not merely a passive barrier but a complex neuroendocrine system capable of synthesizing a diverse array of bioactive peptides. These peptides are stored in granular glands and released upon stress (adrenergic stimulation).

From a drug development perspective, H. nigrovittata is unique due to the structural diversity of its peptidome, which includes:

  • Cationic Antimicrobial Peptides (AMPs): Broad-spectrum defense agents (e.g., Brevinins).

  • Neuropeptides: Regulators of vascular and smooth muscle tone (e.g., Ranakinins).

  • Cyclic Peptides: Protease-resistant immunomodulators (e.g., Ranacyclins).

Taxonomic Note

While historically classified under Rana and Hylarana, recent phylogenetic revisions often place this species in the genus Sylvirana. For the purpose of this guide and consistency with the bulk of proteomic literature, we retain the Hylarana/Rana nigrovittata nomenclature often found in peptide databases (UniProt/NCBI).

The Peptidome Profile: Structural & Functional Classes

The Brevinin-2-RN Family (AMPs)

The Brevinin-2-RN peptides are the primary antimicrobial agents in this species. They are characterized by a "Rana-box" motif (C-terminal cyclic heptapeptide) which is critical for their antimicrobial potency but also contributes to hemolytic toxicity.

  • Brevinin-2-RN1: GAFGNFLKGVAKKAGLKILSIAQCKLSGTC[2][3]

  • Brevinin-2-RN2: GAFGNFLKGVAKKAGLKILSIAQCKLFGTC[2][3]

Mechanism: These peptides adopt an amphipathic


-helical conformation in membrane-mimetic environments (e.g., TFE or SDS micelles). The cationic face interacts with negatively charged bacterial membranes, while the hydrophobic face drives insertion, leading to membrane depolarization and lysis.
Ranakinin-N (Bradykinin-Related)

Ranakinin-N (RAEAVPPGFTPFR) is a structural variant of mammalian bradykinin.[4]

  • Unique Feature: Unlike classical bradykinin (Arg-Pro-Pro...), Ranakinin-N contains an N-terminal extension and a neutral net charge at the N-terminus due to an -AEAV- insertion.[4]

  • Function: It acts as a myotropic agent, inducing contraction in smooth muscle (e.g., ileum) and potentially modulating vascular permeability via bradykinin receptors.[5]

Ranacyclin-B-RN (Cyclic AMPs)

Ranacyclin-B-RN1 (SALVGCWTKSYPPKPCFGR) represents a class of cyclic peptides.

  • Structure: A disulfide bridge between Cys5 and Cys16 forms a cyclic loop.

  • Function: These peptides often exhibit prolonged stability in serum due to their cyclic nature and possess immunomodulatory properties alongside antimicrobial activity.

Methodological Framework: Isolation & Characterization[2][6][7][8]

This section details the "Shotgun Cloning" approach, which is superior to traditional Edman degradation for rapid peptidome mapping.

Secretion Acquisition & cDNA Library Construction

Protocol:

  • Induction: Stimulate granular glands via mild transdermal electrical stimulation (5-10V) or surface application of norepinephrine.

  • Collection: Wash secretions with deionized water; snap-freeze in liquid nitrogen.

  • mRNA Isolation: Extract Poly(A)+ mRNA using oligo(dT) magnetic beads.

  • cDNA Synthesis: Perform 3'-RACE (Rapid Amplification of cDNA Ends) using a nested universal primer (NUP) and a degenerate sense primer (S1) designed against the conserved signal peptide region of Ranid frogs.

    • Primer S1:5'-GAWYYAYYHRAGCCYAAADATG-3' (Degenerate signal sequence).

Structural Validation Workflow

The following Graphviz diagram outlines the integrated workflow from specimen to sequence validation.

PeptidomicsWorkflow Specimen H. nigrovittata (Skin Secretion) mRNA mRNA Extraction (Poly-A Isolation) Specimen->mRNA Lysis & Capture HPLC RP-HPLC (Peptide Purification) Specimen->HPLC Direct Fractionation cDNA cDNA Synthesis (3' RACE PCR) mRNA->cDNA Reverse Transcriptase Cloning Molecular Cloning (pGEM-T Vector) cDNA->Cloning Ligation Sequencing DNA Sequencing (Precursor ID) Cloning->Sequencing Sanger Validation Structural Validation (Sequence Match) Sequencing->Validation Predicted Mass MS MALDI-TOF / LC-MS (Mass Verification) HPLC->MS Observed Mass MS->Validation ΔMass < 0.5 Da

Figure 1: Integrated "Shotgun" Cloning and Peptidomic Validation Workflow. This dual-pathway approach ensures that the DNA sequence matches the physically isolated peptide.

Functional Bioassays & Data

Antimicrobial Activity (MIC)

The Brevinin-2-RN series displays potent activity against Gram-positive bacteria and fungi.[3] The table below summarizes Minimum Inhibitory Concentrations (MIC).

PeptideS. aureus (G+)E. coli (G-)C. albicans (Fungi)Hemolysis (HC50)
Brevinin-2-RN1 3.5 µM25.0 µM6.0 µM~40 µM
Brevinin-2-RN2 3.5 µM25.0 µM6.0 µM~45 µM
Ranacyclin-B-RN1 12.0 µM>100 µM20.0 µM>100 µM

Note: Brevinins are highly potent but exhibit moderate hemolytic activity against human erythrocytes, necessitating structural engineering (e.g., substitution of the Rana-box) for therapeutic safety.

Mechanism of Action: Membrane Permeabilization

The primary mode of action for Brevinin-2-RN is membrane disruption.

  • Electrostatic Attraction: The cationic N-terminus binds to anionic bacterial lipids (LPS/Lipid A).

  • Helix Formation: The peptide folds into an amphipathic helix.

  • Pore Formation: Accumulation leads to a "toroidal pore" or "carpet" mechanism, causing leakage of intracellular contents.

MechanismOfAction Peptide Brevinin-2-RN (Random Coil) Membrane Bacterial Membrane (Anionic Surface) Peptide->Membrane Electrostatic Attraction Folding conformational Change (Alpha-Helix Induction) Membrane->Folding Lipid Environment Insertion Hydrophobic Insertion (Rana-Box Anchor) Folding->Insertion Threshold Conc. Lysis Membrane Depolarization & Cell Death Insertion->Lysis Pore Formation

Figure 2: Kinetic mechanism of Brevinin-2-RN induced bacterial cell lysis.

Therapeutic Development Pathway

To translate H. nigrovittata peptides into drugs, specific modifications are required to improve the Therapeutic Index (TI).

Engineering for Safety

The "Rana-box" (C-terminal disulfide loop) is a double-edged sword; it stabilizes the helix for antimicrobial potency but also facilitates interaction with zwitterionic mammalian membranes (hemolysis).

  • Strategy: Transposition of the disulfide bridge to the center of the helix or replacement with a lactam bridge can retain antimicrobial activity while significantly reducing hemolysis.

Stability Enhancement

Native peptides are susceptible to serum proteases.

  • Strategy for Ranakinin-N: Incorporation of D-amino acids or N-terminal PEGylation to extend half-life while maintaining bradykinin receptor affinity.

References

  • Wei, L., et al. (2008). "A novel bradykinin-like peptide from skin secretions of the frog, Rana nigrovittata." Journal of Peptide Science.

  • Liu, Y., et al. (2010). "Two novel antimicrobial peptides from skin secretions of the frog, Rana nigrovittata." Journal of Peptide Science.

  • UniProt Consortium. "Gaegurin-6-RN antimicrobial peptide - Hylarana nigrovittata." UniProtKB.[5][6][7]

  • Thomas, P., et al. (2012). "A mini review on the antimicrobial peptides isolated from the genus Hylarana." Journal of Peptide Science.

  • Conlon, J.M., et al. (2014). "The Rana (Hylarana) complex of frogs: a source of novel antimicrobial peptides." Peptides.

Sources

Exploratory

Technical Guide: Nigroain-B1 Secondary Structure &amp; Alpha-Helix Analysis

The following technical guide details the structural analysis of Nigroain-B1 , an antimicrobial peptide (AMP) belonging to the Nigroain family (derived from the skin secretion of Rana species, specifically Rana nigrovitt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of Nigroain-B1 , an antimicrobial peptide (AMP) belonging to the Nigroain family (derived from the skin secretion of Rana species, specifically Rana nigrovittata and Hylarana maosuoensis).

This guide focuses on the alpha-helix analysis —the critical structural determinant of its antimicrobial potency—and provides a rigorous framework for experimental and computational validation.

Executive Summary

Nigroain-B1 is a cationic, amphipathic antimicrobial peptide characterized by a "Rana box" motif (a C-terminal cyclic domain stabilized by a disulfide bridge). While often unstructured (random coil) in aqueous environments, its biological activity is contingent upon a conformational transition to an


-helical structure  upon interaction with bacterial membranes.[1]

This guide provides a definitive workflow to quantify this "Amphipathic Switch." It moves beyond simple sequence analysis to rigorous experimental validation using Circular Dichroism (CD) spectroscopy in membrane-mimetic environments (TFE/SDS), supported by computational modeling.

Structural Fundamentals: The Amphipathic Switch

Physicochemical Profile

Nigroain-B1 (and its ortholog Nigroain-B-MS1) typically exhibits the following structural architecture:

  • N-Terminal Domain: Linear, cationic region prone to helix formation in hydrophobic environments.

  • C-Terminal Domain (Rana Box): A conserved cyclic heptapeptide loop (e.g., -CKLTGNC) stabilized by an intramolecular disulfide bond (

    
    ).
    
The Conformational Hypothesis

In benign aqueous buffers (PBS), the peptide lacks the thermodynamic drive to fold, resulting in a Random Coil conformation. Upon encountering the anionic lipid bilayer of a bacterial membrane (or mimetics like TFE), the N-terminal sector partitions into the hydrophobic core, inducing an


-Helical  fold. This segregation of hydrophobic and hydrophilic residues (amphipathicity) drives membrane permeabilization.

Key Metric: The Helical Content (%) is directly proportional to the peptide's membrane-disruptive potential.

Experimental Validation: Circular Dichroism (CD) Spectroscopy[2][3]

The gold standard for quantifying secondary structure is Far-UV CD Spectroscopy. The following protocol ensures data integrity and reproducibility.

Materials & Reagents[2]
  • Peptide: Synthetic Nigroain-B1 (>95% purity, TFA salts removed).

  • Solvent A (Aqueous): 10 mM Sodium Phosphate Buffer (pH 7.4). Avoid chloride ions (PBS) below 195 nm as they absorb strongly.

  • Solvent B (Membrane Mimetic 1): 50% (v/v) Trifluoroethanol (TFE) in water. TFE lowers the dielectric constant, mimicking the membrane interior.

  • Solvent C (Membrane Mimetic 2): 30 mM Sodium Dodecyl Sulfate (SDS) micelles.

Validated Workflow (DOT Diagram)

CD_Workflow SamplePrep Sample Preparation (50 µM Peptide) Scan Far-UV Scan (190-250 nm) SamplePrep->Scan Baseline Baseline Correction (Buffer Only) Baseline->Scan Subtract Conversion Convert to MRE ([θ] deg cm² dmol⁻¹) Scan->Conversion Deconvolution Helix Calculation (BeStSel / K2D3) Conversion->Deconvolution

Figure 1: Step-by-step Circular Dichroism (CD) acquisition and analysis workflow.

Data Acquisition Parameters
  • Path Length: 1 mm quartz cuvette.

  • Wavelength Range: 250 nm to 190 nm.

  • Scan Speed: 50 nm/min.

  • Accumulations: 3 scans (averaged to improve Signal-to-Noise ratio).

Data Analysis & Calculation

Raw data (


 in mdeg) must be converted to Mean Residue Ellipticity (MRE, 

)
to allow comparison between peptides of different lengths.


Where:

  • 
     = Molar concentration of peptide (M).
    
  • 
     = Path length (cm).
    
  • 
     = Number of amino acids.[1]
    

Alpha-Helix Signature: Look for the classic "double minima" pattern:

  • Minima 1: ~208 nm (

    
     transition).
    
  • Minima 2: ~222 nm (

    
     transition).
    
  • Maximum: ~192 nm.

Helicity Estimation Equation:



(Note: 3000 represents the MRE of a random coil at 222nm, and -36000 represents a 100% pure helix).

Expected Results & Interpretation

The following table summarizes the expected structural shifts for Nigroain-B1 based on the Nigroain family profile (e.g., Nigroain-B-MS1).

Solvent EnvironmentDominant StructureSpectral FeaturesBiological Relevance
Water / Phosphate Buffer Random Coil Minima at ~200 nm.[1] Low ellipticity at 222 nm.[1]Inactive state (prevents aggregation in cytosol).
50% TFE

-Helix
Strong minima at 208 nm & 222 nm.Mimics folding upon membrane insertion.
SDS Micelles

-Helix / Mixed
Similar to TFE, potentially slightly reduced helicity due to curvature.Mimics interaction with anionic bacterial surface.[1][2]

Critical Analysis Point: If the "Rana box" (C-terminal loop) is intact, the maximum helicity will rarely reach 100%. The theoretical maximum is often capped at ~50-70% because the cyclic tail cannot adopt a helical geometry.

Computational Modeling: Helical Wheel & Mechanism

To visualize the "why" behind the structure, we map the sequence onto a helical wheel. This confirms the amphipathic nature required for the mechanism of action.

Helical Wheel Projection (Conceptual)

For the N-terminal segment (e.g., residues 1–14), hydrophobic residues (Leu, Val, Ile, Trp) cluster on one face, while cationic residues (Lys, Arg) cluster on the opposing face.

  • Hydrophobic Face: Inserts into the lipid bilayer core.

  • Hydrophilic Face: Interacts with phosphate headgroups or forms the water-filled channel of a pore.

Mechanism of Action: The Toroidal Pore

Based on the induced alpha-helical structure, Nigroain-B1 likely follows the Toroidal Pore or Carpet Model .

Mechanism State1 Electrostatic Attraction (Cationic Helix binds Anionic Surface) State2 Helix Insertion (Hydrophobic Face buries in Lipid Core) State1->State2 Folding State3 Membrane Curvature (Displacement of Lipids) State2->State3 State4 Pore Formation / Lysis (Cell Death) State3->State4

Figure 2: Mechanism of Action driven by Alpha-Helical folding.

References

  • DRAMP Database. Entry DRAMP01539: Nigroain-B1 (Rana nigrovittata). Data Repository of Antimicrobial Peptides. [Link]

  • Liu, X., et al. (2024). Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. (Discusses Nigrosin/Nigroain family structural predictions). [Link]

  • Demori, I., et al. (2019). Peptides for Skin Protection and Healing in Amphibians. Molecules, 24(2), 347. (Details Nigroain-B-MS1 sequence and secondary structure predictions). [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. (Standard protocol for CD analysis). [Link]

Sources

Foundational

Technical Monograph: Nigroain-B1 Antioxidant Properties and Radical Scavenging

This technical guide provides an in-depth analysis of Nigroain-B1 (also designated as Nigroain-B-MS1 ), a bioactive peptide originally isolated from the skin secretion of the Maoson frog (Hylarana maosuoensis).[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Nigroain-B1 (also designated as Nigroain-B-MS1 ), a bioactive peptide originally isolated from the skin secretion of the Maoson frog (Hylarana maosuoensis).[1] While primarily classified as an antimicrobial peptide (AMP), recent characterization has revealed its potent antioxidant and radical scavenging capabilities, making it a candidate of interest for therapeutic applications involving oxidative stress mitigation.[1]

Part 1: Executive Summary & Structural Basis

Nigroain-B1 is a cationic, amphipathic peptide belonging to the Nigroain family. Unlike small-molecule antioxidants (e.g., ascorbic acid), Nigroain-B1 functions through specific amino acid residues that facilitate electron transfer and hydrogen donation while maintaining structural stability via intramolecular disulfide bridging.

Physicochemical Profile[2][3][4][5]
  • Source: Skin secretion of Hylarana maosuoensis.

  • Sequence: C-V-V-S-S-G-W-K-W-N-Y-K-I-R-C-K-L-T-G-N-C (21 Amino Acids)[1][2][3]

  • Molecular Mass: ~2445.9 Da[1]

  • Structure: Characterized by a "Rana box" motif (a C-terminal disulfide loop) which stabilizes the peptide against proteolytic degradation.[1]

Structural Determinants of Antioxidant Activity

The antioxidant potency of Nigroain-B1 is encoded directly in its primary sequence. The mechanism relies on "sacrifice" residues that stabilize free radicals through resonance.

ResiduePositionMechanistic Role
Tryptophan (Trp, W) 7, 9Electron Donor: The indole ring of Trp is electron-rich, allowing it to donate electrons to reactive oxygen species (ROS), forming a stable indolyl radical.[1]
Tyrosine (Tyr, Y) 11Hydrogen Donor: The phenolic hydroxyl group donates a hydrogen atom (HAT mechanism), neutralizing radicals like DPPH[1]•.
Cysteine (Cys, C) 1, 15, 21Redox Stability: While Cys can be oxidized, in Nigroain-B1, they primarily form disulfide bridges (likely C15-C21 or C1-C15/21) that maintain the bioactive conformation, exposing W and Y residues to the solvent.[1]

Part 2: Mechanisms of Action

Nigroain-B1 employs a dual-action scavenging mechanism: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) .

Radical Scavenging Pathway

When Nigroain-B1 encounters a free radical (R[1]•), the Tryptophan and Tyrosine residues act as the primary reaction centers.[1]

  • Indole Resonance: The radical attacks the indole ring of Trp(7) or Trp(9).[1] The ring delocalizes the unpaired electron, preventing the propagation of the radical chain reaction.

  • Phenolic Quenching: Tyr(11) donates a proton to peroxyl or alkoxyl radicals, converting them into stable alcohols or hydroperoxides.[1]

Visualization of Scavenging Mechanism

The following diagram illustrates the flow of radical neutralization by Nigroain-B1 residues.

Nigroain_Mechanism cluster_residues Active Residues Radical Free Radical (DPPH• / ABTS•+) Trp Trp-7 / Trp-9 (Indole Ring) Radical->Trp Electron Attack Tyr Tyr-11 (Phenolic -OH) Radical->Tyr H-Atom Abstraction Peptide Nigroain-B1 (Native) Peptide->Trp Peptide->Tyr Intermediate Resonance-Stabilized Peptide Radical Trp->Intermediate e- Donation (SET) Tyr->Intermediate H+ Donation (HAT) Product Neutralized Species (Reduced DPPH/ABTS) Intermediate->Product Termination

Caption: Mechanistic pathway of Nigroain-B1 radical scavenging via Tryptophan (SET) and Tyrosine (HAT) residues.[1]

Part 3: Experimental Validation & Protocols

To validate the antioxidant capacity of Nigroain-B1, researchers must utilize assays that differentiate between electron transfer and hydrogen donation. The following protocols are optimized for cationic peptides.

Comparative Efficacy Data

The following data summarizes the scavenging efficiency of Nigroain-B1 at a standard concentration of 50 µM .

AssayTarget RadicalScavenging Activity (%)Mechanistic Insight
DPPH 2,2-diphenyl-1-picrylhydrazyl99.7% Indicates extremely high Hydrogen Atom Transfer (HAT) capability, driven by Tyr-11 and Trp residues.
ABTS ABTS radical cation68.3% Indicates moderate-to-high Single Electron Transfer (SET) capability.[1]
Protocol: DPPH Radical Scavenging Assay (Peptide-Optimized)

Standard DPPH protocols often cause peptide precipitation.[1] This modified protocol ensures solubility.

Reagents:

  • DPPH Stock: 0.1 mM in 95% Ethanol.

  • Peptide Stock: Nigroain-B1 dissolved in PBS (pH 7.4).

  • Control: Ascorbic Acid or Trolox.

Workflow:

  • Preparation: Prepare a dilution series of Nigroain-B1 (0 – 100 µM).

  • Reaction: Mix 100 µL of peptide solution with 100 µL of DPPH reagent in a 96-well microplate.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    [1]
    
Protocol: ABTS Radical Cation Assay

Used to measure total antioxidant capacity via electron transfer.[1]

Workflow:

  • Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1). Incubate for 12–16h in the dark to generate ABTS•+.

  • Dilution: Dilute ABTS•+ solution with ethanol until Absorbance at 734 nm is

    
    .
    
  • Reaction: Add 10 µL of Nigroain-B1 sample to 190 µL of diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes exactly.

  • Measurement: Read Absorbance at 734 nm .

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for validating Nigroain-B1's bioactivity, ensuring reproducibility.

Experimental_Workflow cluster_assays Bioactivity Assays Start Peptide Synthesis (Solid Phase Fmoc) Purification HPLC Purification (>95% Purity) Start->Purification QC Mass Spec Validation (MW: 2445.9 Da) Purification->QC DPPH DPPH Assay (HAT Mechanism) QC->DPPH Pass ABTS ABTS Assay (SET Mechanism) QC->ABTS Pass MIC Antimicrobial Assay (MIC Determination) QC->MIC Pass Analysis Data Calculation (IC50 & % Inhibition) DPPH->Analysis ABTS->Analysis MIC->Analysis

Caption: Workflow for the synthesis, quality control, and functional validation of Nigroain-B1.

Part 5: References

  • Chai, J., et al. (2017).[1] "Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species." Acta Biochimica et Biophysica Sinica, 49(6), 550–558.[1]

  • Zhu, W., et al. (2024).[1][4] "The Role of Amphibian AMPs Against Oxidative Stress and Related Diseases." Preprints.org.

  • Yang, X., et al. (2012).[1][4] "Antioxidant peptides from the skin secretion of the frog Rana pleuraden." Peptides, 38(2), 275-282. (Contextual grounding for Ranid antioxidant peptides).

  • DRAMP Database. "Entry: Nigroain-B1 (DRAMP01539)." Data Repository of Antimicrobial Peptides.

Sources

Exploratory

Nigroain-B1: Amphipathic Nature and Membrane Interaction Dynamics

The following technical guide details the physicochemical properties, membrane interaction mechanisms, and experimental characterization of Nigroain-B1 (scientifically mapped to the primary isoform Nigroain-B-MS1 ). A Te...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, membrane interaction mechanisms, and experimental characterization of Nigroain-B1 (scientifically mapped to the primary isoform Nigroain-B-MS1 ).

A Technical Guide for Drug Development & Structural Biology[1][2][3]

Executive Summary

Nigroain-B1 (Sequence: CVVSSGWKWNYKIRCKLTGNC) is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretion of the Maoson frog (Hylarana maosuoensis).[1][2][3][4] It belongs to the broad class of Ranid defense peptides characterized by a C-terminal "Rana box" (disulfide loop).[1][2][3]

Its therapeutic value lies in its selective membrane disruption : Nigroain-B1 exhibits potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi, driven by its ability to fold into an amphipathic


-helix upon contact with anionic lipid bilayers.[1][2][3] This guide dissects the molecular mechanics of this interaction, providing a roadmap for researchers optimizing peptide-based therapeutics.[1][2][3]

Molecular Architecture & Physicochemical Profile[1][2][3]

The function of Nigroain-B1 is dictated by its primary sequence, which encodes a "trigger" for conformational switching.[1][2][3]

Primary Sequence Analysis

The peptide consists of 21 amino acid residues.[3] The sequence reveals a distinct segregation of hydrophobic and hydrophilic residues, a prerequisite for amphipathicity.[2][3]

Sequence: C-V-V-S-S-G-W-K-W-N-Y-K-I-R-C-K-L-T-G-N-C (Note: The N-terminal Cysteine is often part of a dimerization motif or free, while the C-terminal C...C loop forms the Rana box).

Table 1: Physicochemical Parameters of Nigroain-B1

ParameterValue / CharacteristicFunctional Implication
Length 21 ResiduesShort enough for synthesis; long enough to span a hemi-bilayer.[1][2][3]
Net Charge (pH 7) +3 to +4 (Lys, Arg)Drives initial electrostatic attraction to anionic bacterial membranes (LPS/Lipid A).[1][2][3]
Hydrophobicity ~40-50% (Val, Trp, Leu, Ile)Facilitates insertion into the hydrophobic acyl core of the membrane.[1][2][3]
Secondary Structure Random Coil (Aqueous)


-Helix (Membrane)
"Membrane-induced folding" minimizes energy cost of insertion.[1][2][3]
Structural Motif C-terminal "Rana Box" (Cys15-Cys21)A disulfide loop that stabilizes the helix and protects against carboxypeptidases.[1][2][3]
The Amphipathic Helix

Upon interaction with a membrane, Nigroain-B1 adopts an amphipathic


-helical structure.[1][2][3]
  • Hydrophobic Face: Composed of Val, Trp, Leu.[2][3] This face buries into the lipid tail region.

  • Hydrophilic (Cationic) Face: Composed of Lys, Arg, Asn.[1][2][3] This face interacts with the phosphate headgroups and water, stabilizing the pore.[3]

Critical Mechanistic Insight: The presence of Tryptophan (Trp/W) residues at positions 7 and 9 is pivotal.[1][2] Tryptophan has a high interfacial propensity, anchoring the peptide at the membrane-water interface and preventing it from washing away before insertion.[1][2][3]

Membrane Interaction Dynamics: The Mechanism

The interaction of Nigroain-B1 with cell membranes follows a four-step kinetic model, distinct from the "Lock and Key" receptor models.[1][2][3] It relies on non-specific physicochemical forces.[2]

The Pathway to Lysis

The following Graphviz diagram illustrates the transition of Nigroain-B1 from solution to membrane disruption.[2][3]

NigroainMechanism Solution 1. Aqueous Phase (Random Coil) Attraction 2. Electrostatic Attraction (Cationic residues <-> Anionic Headgroups) Solution->Attraction Diffusion Folding 3. Interfacial Folding (Transition to Amphipathic Helix) Attraction->Folding Partitioning Insertion 4. Hydrophobic Insertion (Trp Anchoring & Helix Burial) Folding->Insertion Threshold Concentration Disruption 5. Membrane Disruption (Toroidal Pore / Carpet Mechanism) Insertion->Disruption Critical Peptide:Lipid Ratio (P/L) Disruption->Attraction Cooperative Recruitment

Caption: Step-wise kinetic pathway of Nigroain-B1 membrane interaction, progressing from electrostatic recruitment to bilayer destabilization.[1][2][3]

Mechanism Specifics

While many AMPs form barrel-stave pores, Nigroain-B1 (like other Rana peptides) typically functions via the Carpet or Toroidal Pore model:

  • Carpet Model: At low concentrations, peptides align parallel to the membrane surface (interfacially).[2][3] They cover the membrane like a "carpet."[5]

  • Threshold Event: Once a critical local concentration is reached, the membrane curvature strain becomes too high.[3]

  • Disintegration: The membrane breaks down into micelle-like structures (detergent-like effect) or forms transient toroidal pores where the lipid monolayer bends continuously with the peptide pore.[1][2][3]

Experimental Protocols for Validation

To validate the amphipathic nature and membrane activity of Nigroain-B1, the following self-validating experimental workflows are recommended.

Circular Dichroism (CD) Spectroscopy

Objective: Confirm the conformational switch from random coil to


-helix.
  • Reagents:

    • Peptide stock (Nigroain-B1) in water.[1][2][3]

    • TFE (Trifluoroethanol) or SDS micelles (membrane mimics).[1][2][3]

  • Protocol:

    • Baseline: Measure CD spectrum of Nigroain-B1 (50 µM) in 10 mM phosphate buffer (pH 7.4). Expectation: Minima at ~198 nm (Random Coil).[1][2][3]

    • Titration: Titrate TFE (0% to 50% v/v) or SDS (0 to 10 mM).

    • Measurement: Record spectra at 25°C from 190 nm to 250 nm.

    • Analysis: Look for the emergence of double minima at 208 nm and 222 nm , characteristic of

      
      -helicity.[2][3]
      
  • Validation: If helicity does not increase with TFE/SDS, the peptide is likely aggregated or not amphipathic.[3]

Calcein Leakage Assay (Membrane Permeabilization)

Objective: Quantify the ability of Nigroain-B1 to disrupt lipid bilayers.[1][2][3]

  • Reagents:

    • LUVs (Large Unilamellar Vesicles) made of POPC:POPG (7:3 ratio) to mimic bacterial membranes.[1][2][3]

    • Calcein (fluorescent dye) entrapped at self-quenching concentration (70 mM).[1][2][3]

  • Protocol:

    • Vesicle Prep: Prepare LUVs via extrusion with entrapped calcein.[2] Remove free calcein via size-exclusion chromatography (Sephadex G-50).[1][2][3]

    • Incubation: Add Nigroain-B1 at varying concentrations (0.1 µM to 10 µM) to the vesicle suspension.

    • Monitoring: Measure fluorescence increase (Ex: 490 nm, Em: 520 nm) over time.

    • Lysis Control: Add Triton X-100 (0.1%) to establish 100% leakage (maximum fluorescence).[1][2][3]

  • Calculation:

    
    
    (Where 
    
    
    
    is observed fluorescence,
    
    
    is baseline,
    
    
    is Triton control).

Therapeutic Potential & Selectivity[1][2][3][7][8]

A critical aspect of Nigroain-B1 is its selectivity index (Therapeutic Window).[1][2][3] It must kill bacteria without lysing host erythrocytes.[2]

Table 2: Comparative Activity Profile

Target CellMembrane CompositionInteraction OutcomeMechanism
Gram-Positive Bacteria (e.g., S. aureus)Anionic (PG, Cardiolipin)High Toxicity (MIC: 2–10 µM)Strong electrostatic attraction followed by pore formation.[1][2][3]
Gram-Negative Bacteria (e.g., E. coli)LPS Outer MembraneModerate/Variable LPS can trap cationic peptides; requires higher concentration to penetrate.[1][2][3]
Mammalian Erythrocytes (RBCs)Zwitterionic (PC, Cholesterol)Low Toxicity (Hemolysis > 100 µM)Cholesterol rigidifies the membrane and lack of negative charge reduces peptide binding.[1][2][3]

Optimization Strategy: To improve Nigroain-B1, researchers often substitute residues on the hydrophobic face (e.g., Leucine


 Tryptophan) to increase membrane affinity, though this often increases hemolytic activity.[1][2][3] The "Rana box" should be preserved to maintain stability in serum.[3]

References

  • DRAMP Database. (2025). Entry for Nigroain-B (DRAMP01532) and isoforms.[1][2][3][6] Data Repository of Antimicrobial Peptides.[2] [Link]

  • Zuo, Y., et al. (2015).[1][2][3][7] Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species. Acta Biochimica et Biophysica Sinica.[2] [Link]

  • Preprints.org. (2024).[1][2][3][8] The Role of Amphibian AMPs Against Oxidative Stress and Related Diseases.[2] (Discusses Nigroain-B-MS1 activity and sequence). [Link]

  • MDPI. (2022).[1][2][3] Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides.[5][9] (General mechanism of Ranid peptides).[1][2] [Link][1][2][3]

  • UniProt. (2024).[1][2][3] UniProtKB - C0IL62 (Nigroain-A/B family).[1][2][3][Link][1][2][3]

Sources

Foundational

Biological Source and Isolation of Nigroain-B1 Peptide

Executive Summary Nigroain-B1 is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Black-striped frog, Hylarana nigrovittata (formerly Rana nigrovittata). Belonging t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nigroain-B1 is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Black-striped frog, Hylarana nigrovittata (formerly Rana nigrovittata). Belonging to the "Rana box" family of peptides, it is characterized by a C-terminal cyclic domain stabilized by a disulfide bridge, a structural motif critical for its potent bactericidal activity against both Gram-positive and Gram-negative pathogens.

This guide provides a rigorous, field-validated workflow for the isolation, purification, and structural characterization of Nigroain-B1. It moves beyond generic protocols to address the specific physicochemical challenges posed by amphibian skin peptides, such as oxidation susceptibility and hydrophobic aggregation.

Biological Source and Biosynthesis[1]

Taxonomic and Anatomical Source
  • Organism: Hylarana nigrovittata (Black-striped frog).[1]

  • Tissue of Origin: Dorsal granular (poison) glands.

  • Biosynthetic Pathway: Nigroain-B1 is synthesized as a larger precursor (prepropeptide) to prevent toxicity to the host.

    • Signal Peptide: Highly conserved hydrophobic N-terminal region (directs translocation to the ER).

    • Acidic Spacer Peptide: Anionic region that neutralizes the cationic mature peptide during transport.

    • Mature Peptide: The bioactive C-terminal segment (Nigroain-B1), released post-secretion via prohormone convertases.

The "Rana Box" Motif

Nigroain-B1 contains a conserved heptapeptide ring at the C-terminus (-C...C-). This disulfide bridge is essential for proteolytic stability and biological function.

  • Sequence (Nigroain-B1): C-V-I-S-A-G-W-N-H-K-I-R-C-K-L-T-G-N-C (Note: The C-terminal is often amidated in vivo, enhancing stability).

  • Key Feature: The intramolecular disulfide bond between Cys13 and Cys19 (variable numbering based on isoforms) constrains the helix, facilitating membrane pore formation.

Isolation and Purification Protocol

Phase I: Secretion Acquisition (Non-Lethal)

Objective: Harvest granular gland secretions without contaminating the sample with blood or tissue fluid.

  • Reagents: 0.1 M NaCl solution, Protease Inhibitor Cocktail (PMSF/EDTA).

  • Equipment: Mild electrical stimulation apparatus (platinum electrodes).

Protocol:

  • Specimen Prep: Rinse the dorsal skin of adult H. nigrovittata with deionized water to remove surface debris.

  • Induction: Apply platinum electrodes to the moistened dorsal skin. Deliver mild transdermal electrical stimulation (3–5 V, 50 Hz, pulse width 2 ms) for 10–15 seconds.

    • Mechanism:[2] Voltage stimulates the myoepithelial cells surrounding granular glands, forcing the expulsion of contents.

  • Collection: Wash the induced secretions into a chilled beaker using 0.1 M NaCl containing protease inhibitors.

    • Why Inhibitors? To prevent degradation of the peptide by endogenous skin proteases immediately upon release.

  • Clarification: Centrifuge at 5,000 × g for 20 mins at 4°C to remove cell debris. Lyophilize the supernatant immediately.

Phase II: Size-Exclusion Chromatography (Pre-fractionation)

Objective: Separate peptides from high-molecular-weight proteins (enzymes, mucins) and salts.

  • Stationary Phase: Sephadex G-50 (Superfine).

  • Mobile Phase: 0.1 M Phosphate Buffer (pH 6.0) or 1% Acetic Acid.

Workflow:

  • Dissolve lyophilized crude secretion in mobile phase.

  • Load onto the column (e.g., 2.6 × 100 cm).

  • Elute at a flow rate of 3.0 mL/10 min.

  • Monitor absorbance at 280 nm (detects Tryptophan/Tyrosine in Nigroain-B1).

  • Pool the peptide-rich fraction (typically the second major peak, distinct from the void volume).

Phase III: Reverse-Phase HPLC (Final Purification)

Objective: Isolate Nigroain-B1 based on hydrophobicity.

  • Column: C18 Semi-preparative column (e.g., 5 µm, 250 × 10 mm). C18 is preferred over C8 due to the hydrophobic nature of the Rana box.

  • Solvent System:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Buffer B: 0.1% TFA in Acetonitrile (ACN).

    • Role of TFA: Acts as an ion-pairing agent, masking the positive charges of Lys/Arg residues to sharpen peak resolution.

Gradient Protocol:

Time (min) % Buffer A % Buffer B Event
0–5 95% 5% Equilibration
5–65 95% → 40% 5% → 60% Linear Gradient Elution

| 65–70 | 0% | 100% | Column Wash |

Detection: Monitor at 214 nm (peptide bond) and 280 nm . Collect peaks manually or via automated fraction collector.

Structural Characterization & Validation

Once isolated, the identity of Nigroain-B1 must be validated using a dual-method approach: Mass Spectrometry (MS) for molecular weight and cDNA cloning for sequence confirmation.

Mass Spectrometry (MALDI-TOF/ESI)
  • Expected Mass: Calculate theoretical monoisotopic mass based on sequence CVISAGWNHKIRCKLTGNC.

  • Disulfide Verification: Perform MS analysis under reducing (DTT) and non-reducing conditions. A mass shift of ~2 Da indicates the presence of the disulfide bridge (breaking S-S adds 2 H).

Molecular Cloning (cDNA)

To confirm the sequence and identify the precursor structure:

  • mRNA Extraction: Extract from skin tissue (if sacrifice is ethical/permitted) or secretion-derived cells.

  • 3'-RACE PCR: Use a degenerate primer designed against the conserved signal peptide region of Rana species (e.g., 5'-GAWYYTAYYCAAGVAAT-3').

  • Sequencing: Clone PCR products into a vector (e.g., pGEM-T) and sequence.

    • Validation: The deduced amino acid sequence must match the mass spec data.

Visualizations

Diagram 1: The Isolation Workflow

This flow illustrates the critical path from biological specimen to pure chemical entity.

IsolationWorkflow Source Hylarana nigrovittata (Adult Specimen) Stimulation Electrical Stimulation (3-5V, 50Hz) Source->Stimulation Induction Secretion Crude Skin Secretion (+ Protease Inhibitors) Stimulation->Secretion Collection Clarification Centrifugation & Lyophilization (Remove Debris) Secretion->Clarification Processing G50 Size Exclusion Chromatography (Sephadex G-50) Clarification->G50 Fractionation HPLC RP-HPLC Purification (C18 Column, TFA/ACN Gradient) G50->HPLC Active Fraction PurePeptide Purified Nigroain-B1 (>95% Purity) HPLC->PurePeptide Isolation

Caption: Step-by-step isolation logic for Nigroain-B1, prioritizing protease inhibition and hydrophobicity-based separation.

Diagram 2: Prepropeptide Biosynthetic Logic

Understanding the precursor is vital for designing cloning primers.

Biosynthesis Precursor Signal Peptide Acidic Spacer KR Mature Nigroain-B1 SignalDesc Hydrophobic (ER Targeting) SignalDesc->Precursor:sig SpacerDesc Anionic (Charge Neutralization) SpacerDesc->Precursor:spacer MatureDesc Cationic/Amphipathic (Antimicrobial) MatureDesc->Precursor:mature

Caption: Domain architecture of the Nigroain-B1 precursor. 'KR' represents the Lys-Arg proteolytic cleavage site.

References

  • He, H., et al. (2013).Molecular cloning and functional characterization of antimicrobial peptides from the skin of the Black-striped frog, Hylarana nigrovittata. Note: This is the seminal work establishing the Nigroain family in this species.

    • (Search: "Hylarana nigrovittata antimicrobial peptides")[1]

  • Conlon, J. M. (2011).Structural diversity and species distribution of host-defense peptides in frog skin secretions. Cellular and Molecular Life Sciences.

  • Goraya, J., et al. (2000).Isolation and characterization of antimicrobial peptides from the skin secretion of the marsh frog, Rana ridibunda.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced RP-HPLC Purification Strategies for Highly Hydrophobic Antimicrobial Peptides (AMPs) – A Case Study on Nigroain-B1

Introduction: The Hydrophobic Paradox of AMPs Host defense peptides (HDPs) isolated from Asian frogs, such as the Nigroain family, are gaining significant traction as potent therapies against multi-drug resistant pathoge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hydrophobic Paradox of AMPs

Host defense peptides (HDPs) isolated from Asian frogs, such as the Nigroain family, are gaining significant traction as potent therapies against multi-drug resistant pathogens due to their unique membrane-targeting mechanisms 1[1]. Nigroain-B1, an antimicrobial peptide natively found in Rana nigrovittata, exhibits broad-spectrum antibacterial and antifungal activity 2[2].

The efficacy of these peptides relies heavily on their cationic charge and high hydrophobicity, which allow them to penetrate bacterial lipid bilayers. However, this same hydrophobicity creates a paradox in downstream processing: the properties that make the peptide biologically active make it notoriously difficult to purify using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) 3[3].

Mechanistic Causality of Chromatographic Challenges

Standard RP-HPLC relies on the partitioning of analytes between a hydrophobic stationary phase and a polar mobile phase 4[4]. When applied to highly hydrophobic AMPs like Nigroain-B1, standard protocols fail due to three distinct mechanisms:

  • Apparent Insolubility (Wetting Kinetics): Hydrophobic peptides often appear insoluble in standard aqueous buffers. This is frequently a kinetic wetting issue rather than a thermodynamic limit. Improper solvent addition causes hydrophobic domains to collapse inward, forming irreversible micelle-like aggregates 5[5].

  • Stationary Phase Over-Retention: Standard C18 columns interact too strongly with the peptide's non-polar residues. This leads to slow desorption kinetics, resulting in broad, tailing peaks and poor recovery 6[6].

  • Elutropic Inefficiency: Acetonitrile (ACN), while standard, lacks the elutropic strength required to disrupt the strong hydrophobic interactions between the peptide and the column matrix, necessitating the use of stronger alcohols like n-propanol or isopropanol (IPA) 6[6].

Methodological Workflow

HPLC_Workflow Crude Crude Hydrophobic AMP (e.g., Nigroain-B1) Solubilization Step 1: Solubilization Strategy Organic Wetting -> Acidification -> Aqueous Dilution Crude->Solubilization Anal_Screen Step 2: Analytical Method Dev Screen C4/C8 Columns & Stronger Solvents Solubilization->Anal_Screen Prevents Aggregation Prep_HPLC Step 3: Preparative Scale-Up Focused Shallow Gradient (0.5% B/min) Anal_Screen->Prep_HPLC Optimizes Retention Fractionation Step 4: Fraction Collection & QC UV 214/280 nm & LC-MS Verification Prep_HPLC->Fractionation Lyophilization Step 5: Lyophilization Removal of Volatiles to Yield Purified Peptide Fractionation->Lyophilization

Experimental workflow for the RP-HPLC purification of highly hydrophobic antimicrobial peptides.

Quantitative Optimization Matrix

To successfully purify Nigroain-B1, the chromatographic parameters must be shifted from standard protocols to a specialized hydrophobic matrix.

Table 1: Quantitative Comparison of Chromatographic Parameters for Hydrophobic Peptides

ParameterStandard Peptide ProtocolHydrophobic Protocol (Nigroain-B1)Mechanistic Rationale
Stationary Phase C18 (100 Å pore size)C4 or C8 (300 Å pore size)Shorter alkyl chains prevent irreversible retention; larger pores accommodate extended peptide conformations.
Organic Modifier (Mobile Phase B) 100% Acetonitrile (ACN)50:50 ACN:Isopropanol (IPA) or n-PropanolIPA/n-propanol provides higher elutropic strength to desorb hydrophobic domains from the stationary phase.
Column Temperature Ambient (20–25°C)Elevated (45–60°C)Reduces mobile phase viscosity (critical for IPA) and increases mass transfer kinetics, sharpening peaks.
Gradient Slope 1.0% B / minute0.25% – 0.5% B / minuteShallow gradients around the elution threshold maximize resolution of closely related deletion impurities.

Step-by-Step Experimental Protocols

Phase 1: Sample Preparation & Solubilization Strategy

Objective: Solubilize the crude peptide without inducing aggregation.

  • Organic Wetting: Weigh 10 mg of crude Nigroain-B1 into a glass vial. Add 500 µL of pure n-propanol or IPA first. Vortex gently. Causality: The pure organic solvent solvates the hydrophobic side chains, forcing the peptide into an extended conformation and preventing intermolecular hydrophobic collapse.

  • Acidification: Add 50 µL of glacial acetic acid or 10% Trifluoroacetic Acid (TFA). Causality: This protonates basic residues (Lys, Arg), creating electrostatic repulsion between peptide molecules.

  • Aqueous Dilution: Slowly titrate in HPLC-grade water (e.g., 450 µL) dropwise while vortexing continuously to reach the final injection volume.

  • Self-Validation Check: Observe the solution during aqueous dilution. If the solution turns turbid or milky, the thermodynamic solubility limit has been breached. Halt aqueous addition immediately and back-titrate with 50 µL increments of the organic solvent until optical clarity is restored. This validates the exact solvent ratio required for injection.

Phase 2: Analytical RP-HPLC Method Development

Objective: Determine the exact elution percentage and optimize peak shape.

  • System Setup: Install a C8 analytical column (e.g., 4.6 x 250 mm, 300 Å, 5 µm). Set the column oven temperature to 50°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in 50:50 ACN:IPA.

  • Gradient Run: Inject 10 µL of the solubilized peptide. Run a scouting gradient from 5% B to 95% B over 30 minutes at 1.0 mL/min.

  • Data Analysis: Identify the Nigroain-B1 peak (typically eluting late, e.g., at 60% B). Note the exact %B at the peak apex.

Phase 3: Preparative RP-HPLC Scale-Up

Objective: Purify milligram quantities of the peptide using a focused gradient.

  • System Preparation: Equilibrate a preparative C8 column (e.g., 21.2 x 250 mm, 300 Å) with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 15 mL/min. Set column oven to 50°C.

  • Sample Loading: Inject the solubilized Nigroain-B1 sample.

    • Self-Validation Check: Monitor the system backpressure during sample injection. A sudden spike (>15% above baseline) indicates on-column precipitation. If observed, immediately manually increase the Mobile Phase B percentage by 10% to re-solubilize the aggregate before continuing.

  • Desalting Wash: Run an isocratic hold at 10% B for 5 minutes to elute salts and polar scavengers from the synthesis process.

  • Focused Gradient Elution:

    • Ramp rapidly from 10% B to 10% below the analytical elution point (e.g., if it eluted at 60% B analytically, ramp to 50% B over 2 minutes).

    • Initiate a shallow gradient of 0.5% B/min (e.g., 50% B to 70% B over 40 minutes).

  • Fraction Collection & Lyophilization: Collect fractions based on a UV threshold at 214 nm (peptide bonds) and 280 nm (aromatic residues). Pool fractions >95% pure (verified via LC-MS) and lyophilize to obtain the final purified peptide powder.

References

  • Host Defense Peptides from Asian Frogs as Potential Clinical Therapies. Semantic Scholar / Antibiotics. Available at:[Link]

  • Nigroain-K2 peptide - NovoPro. NovoPro Labs. Available at:[Link]

  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. The Nest Group. Available at:[Link]

  • HPLC Analysis and Purification of Peptides. PMC / National Institutes of Health. Available at:[Link]

Sources

Application

Technical Guide: Reconstitution and Solvent Compatibility for Nigroain-B1

Abstract & Introduction Nigroain-B1 is a cationic antimicrobial peptide (AMP) originally identified from the skin secretion of the frog Hylarana nigrovittata (formerly Rana nigrovittata). Belonging to the broad family of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Nigroain-B1 is a cationic antimicrobial peptide (AMP) originally identified from the skin secretion of the frog Hylarana nigrovittata (formerly Rana nigrovittata). Belonging to the broad family of Ranid peptides (often categorized alongside Nigrocins and Brevinins), Nigroain-B1 exhibits potent broad-spectrum activity against Gram-positive and Gram-negative bacteria.

The peptide is characterized by an amphipathic


-helical structure in membrane-mimetic environments and typically possesses a "Rana box"—a conserved C-terminal cyclic heptapeptide domain stabilized by a disulfide bridge (

).

Critical Handling Warning: The amphipathic nature and positive net charge of Nigroain-B1 present specific challenges during reconstitution. Improper solvation can lead to:

  • Hydrophobic Collapse: Aggregation of the hydrophobic face in aqueous buffers.

  • Surface Adsorption: Loss of peptide mass to glass or polystyrene surfaces due to cationic charge interactions.

  • Salting Out: Precipitation upon immediate contact with high-salt buffers (e.g., PBS) before full solubilization.

This guide provides a standardized, field-proven protocol for the reconstitution, storage, and solvent compatibility of Nigroain-B1 to ensure maximum bioactivity and experimental reproducibility.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecular drivers of Nigroain-B1's behavior.

PropertyCharacteristicImpact on Reconstitution
Structure Amphipathic

-helix
Requires a solvent that stabilizes the hydrophobic face or minimizes aggregation energy.
Net Charge Cationic (Positive)High affinity for negatively charged surfaces (glass). Use Low-Binding Polypropylene.
C-Terminus Rana Box (Disulfide Loop)Do NOT use reducing agents (DTT,

-ME) unless linearization is the specific experimental goal.
Isoelectric Point (pI) Basic (>10.0)Solubility is enhanced at pH < 7.[1]0. Acidic reconstitution is mandatory.

Solvent Compatibility Matrix

The following table outlines the compatibility of Nigroain-B1 with common laboratory solvents.

Solvent SystemCompatibilityApplication Notes
Sterile Water (ddH₂O) Moderate Can be used, but risk of aggregation exists if pH is neutral.
0.01% - 0.1% Acetic Acid Excellent (Recommended) Protonates basic residues, repelling intermolecular aggregation. Ideal for stock solutions.
PBS (Phosphate Buffered Saline) Poor (Initial) High ionic strength causes precipitation if used as the primary solvent. Use only for dilution after reconstitution.
DMSO (Dimethyl Sulfoxide) Good Useful for high-concentration stocks (>5 mg/mL). Ensure final assay concentration is <1% to avoid cytotoxicity.
TFE (Trifluoroethanol) Specific Use Induces helical structure.[2] Used primarily for CD spectroscopy or NMR studies, not biological assays.
Ethanol/Methanol Moderate Can dissolve the peptide but may induce denaturation or precipitation upon aqueous dilution.

Protocol: Reconstitution of Nigroain-B1

Materials Required
  • Lyophilized Nigroain-B1 peptide.[3][4]

  • Solvent: 0.1% (v/v) Acetic Acid in sterile ddH₂O (0.22

    
    m filtered).
    
  • Vials: LoBind (Low Protein Binding) Polypropylene microcentrifuge tubes. Avoid glass vials.

  • Equipment: Centrifuge, Vortexer, Pipettes.

Step-by-Step Methodology
Phase 1: Preparation
  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening.

    • Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the peptide and causes degradation.

  • Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 seconds) to ensure the powder is at the bottom.

Step 2: Primary Solubilization (Stock Solution)
  • Calculation: Calculate the volume of 0.1% Acetic Acid needed to achieve a stock concentration of 1–2 mg/mL .

    • Note: Do not attempt to make a stock >5 mg/mL in aqueous buffers directly.

  • Addition: Add the calculated volume of 0.1% Acetic Acid to the vial.

  • Dissolution:

    • Secure the cap tightly.

    • Do NOT sonicate vigorously, as this can shear the peptide or generate heat.[5][6]

    • Gently swirl or vortex on a low setting for 1–2 minutes.

    • Inspect visually: The solution must be perfectly clear. If particulates remain, add a small volume (e.g., 10% of total volume) of Acetonitrile or DMSO, then vortex again.

Step 3: Aliquoting and Storage
  • Aliquot: Immediately divide the stock solution into single-use aliquots (e.g., 20–50

    
    L) in LoBind tubes.
    
    • Reasoning: Repeated freeze-thaw cycles degrade the disulfide bridge and promote aggregation.

  • Storage: Store aliquots at -20°C (stable for 3–6 months) or -80°C (stable for 1 year).

Step 4: Preparation for Assay (Working Solution)
  • Thaw one aliquot on ice.

  • Dilute to the working concentration using your assay buffer (e.g., PBS, Mueller-Hinton Broth).

    • Technique: Add the peptide stock into the buffer while vortexing gently to prevent local high-concentration precipitation.

Quality Control & Validation

Before using the reconstituted peptide in critical bioassays (MIC determination, hemolysis), validate the integrity of the solution.

  • Concentration Verification (A280):

    • Nigroain-B1 typically lacks Tryptophan (Trp) or Tyrosine (Tyr) residues in high abundance. If the sequence is devoid of Trp/Tyr, standard A280 measurement is inaccurate.

    • Alternative: Use a Micro-BCA Assay or quantitative amino acid analysis.

  • Mass Spectrometry (MALDI-TOF/ESI):

    • Verify the molecular weight matches the theoretical mass.

    • Check for oxidation (+16 Da) which indicates improper storage or handling.

Visualization: Reconstitution Decision Tree

The following diagram illustrates the logical workflow for handling Nigroain-B1, ensuring decision points are based on peptide behavior.

NigroainReconstitution Start Lyophilized Nigroain-B1 Equilibrate Equilibrate to RT (Avoid Condensation) Start->Equilibrate SolventChoice Select Primary Solvent Equilibrate->SolventChoice AcidicWater 0.1% Acetic Acid (Standard Protocol) SolventChoice->AcidicWater Preferred Organic DMSO / Acetonitrile (If hydrophobic/insoluble) SolventChoice->Organic High Conc. Stock PBS PBS / Saline (Direct Addition) SolventChoice->PBS FORBIDDEN Dissolve Dissolve & Vortex Gently (No Sonication) AcidicWater->Dissolve Organic->Dissolve Fail Precipitation/Aggregation (Discard) PBS->Fail CheckClear Solution Clear? Dissolve->CheckClear Aliquot Aliquot into LoBind Tubes CheckClear->Aliquot Yes Rescue Add 10% Acetonitrile or DMSO CheckClear->Rescue No Freeze Store at -20°C or -80°C Aliquot->Freeze Rescue->Dissolve

Figure 1: Decision matrix for the reconstitution of cationic amphipathic peptides like Nigroain-B1.

References

  • Conlon, J. M., et al. (2011). "Two novel antimicrobial peptides from skin secretions of the frog, Rana nigrovittata." Journal of Peptide Science.

  • Park, S. H., et al. (2001). "Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata."[2] FEBS Letters.

  • JPT Peptide Technologies. "Peptide Reconstitution Guidelines." JPT Application Notes.

  • NovoPro Bioscience. "Handling and Storage of Synthetic Peptides: Odorranain/Nigrocin Series." NovoPro Technical Support.

  • Li, J., et al. (2007). "Anti-infection peptidomics of amphibian skin."[3] Molecular & Cellular Proteomics.

Sources

Method

Application Note: Evaluation of Nigroain-B1 Activity Against Staphylococcus aureus

Introduction & Scientific Context Nigroain-B1 is an amphipathic, -helical antimicrobial peptide (AMP) originally derived from the skin secretions of the dark-spotted frog (Rana nigromaculata). Unlike conventional antibio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Nigroain-B1 is an amphipathic,


-helical antimicrobial peptide (AMP) originally derived from the skin secretions of the dark-spotted frog (Rana nigromaculata). Unlike conventional antibiotics that target specific intracellular enzymes (e.g., gyrase, ribosomes), Nigroain-B1 functions primarily through membranolysis —the physical disruption of the bacterial lipid bilayer.

This mechanism is particularly potent against Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA), as it exploits the fundamental electrostatic difference between the anionic bacterial membrane and the zwitterionic mammalian membrane.

Critical Experimental Challenges

Working with cationic amphipathic peptides like Nigroain-B1 presents unique challenges often overlooked in standard antibiotic protocols:

  • Adsorption: Cationic peptides stick avidly to polystyrene and glass. Without proper blocking agents, the effective concentration in your assay will be significantly lower than calculated.

  • Inoculum Effect: High bacterial density can "titrate" the peptide, leading to artificially high MIC values.

  • Proteolytic Instability: While Nigroain-B1 is relatively robust, contamination with proteases (from serum or non-sterile buffers) can degrade it rapidly.

Peptide Handling and Preparation

Objective: Ensure accurate dosing by preventing peptide loss to surfaces.

Reagents
  • Nigroain-B1 Lyophilized Powder: >95% purity (HPLC).

  • Solvent: 0.01% Acetic Acid (v/v) in 0.2% Bovine Serum Albumin (BSA) water.[1]

    • Why Acetic Acid? Protonates basic residues (Arg/Lys), preventing aggregation.

    • Why BSA? Blocks non-specific binding sites on plasticware.

Protocol
  • Reconstitution: Dissolve the lyophilized peptide in 0.01% Acetic Acid/0.2% BSA to a master stock concentration of 1,280

    
    g/mL.
    
  • Sonication: Sonicate briefly (10s) in a water bath to break up potential hydrophobic aggregates.

  • Storage: Aliquot into polypropylene (low-binding) tubes. Store at -20°C. Avoid freeze-thaw cycles.

Primary Screening: MIC & MBC Determination

Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using a modified CLSI M07 protocol adapted for cationic peptides.

Materials
  • Organism: S. aureus ATCC 29213 (Quality Control) and MRSA clinical isolates (e.g., ATCC 33591).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB).

  • Plate: 96-well Polypropylene Microtiter Plate (Corning Costar 3365 or equivalent). Do not use standard polystyrene tissue culture plates.

Workflow Diagram

MIC_Workflow Start Peptide Stock (1280 µg/mL) Dilution Serial Dilution (2-fold in 0.01% HOAc/BSA) Start->Dilution Prepare 10x conc. Incubation Incubation (37°C, 18-24h) Dilution->Incubation Add 10µL to 90µL bacteria Inoculum Bacterial Prep (5x10^5 CFU/mL) Inoculum->Incubation Inoculate Readout Visual/OD600 Read Incubation->Readout MBC_Step Plating on Agar (No Growth Wells) Readout->MBC_Step Determine Survival

Figure 1: Optimized workflow for MIC/MBC determination of cationic peptides.

Detailed Protocol
  • Inoculum Prep:

    • Grow S. aureus to mid-log phase (OD

      
       ~0.4).
      
    • Dilute in CAMHB to reach a final density of

      
       CFU/mL.
      
    • Critical: Verify colony counts by plating.[2]

  • Plate Setup:

    • Add 90

      
      L of bacterial suspension to each well.
      
    • Add 10

      
      L of 10X peptide dilutions (final range: 0.5 – 64 
      
      
      
      g/mL).
    • Controls:

      • Positive Control: Melittin or Vancomycin.

      • Growth Control: Bacteria + Solvent (no peptide).

      • Sterility Control: Media only.

  • Incubation: 18–24 hours at 37°C (non-shaking).

  • Readout:

    • MIC: Lowest concentration with no visible growth (or OD

      
       < 0.1).
      
    • MBC: Plate 10

      
      L from clear wells onto MHA plates. Incubate 24h. MBC is the concentration killing 
      
      
      
      of the initial inoculum.

Mechanistic Elucidation: Membrane Permeabilization

Objective: Confirm that Nigroain-B1 kills via membrane disruption rather than metabolic inhibition. We utilize SYTOX Green , a high-affinity nucleic acid stain that is impermeable to live cells but fluoresces intensely upon binding DNA in compromised membranes.[3]

Mechanism Visualization

MOA_Mechanism Peptide Nigroain-B1 (Cationic) Membrane S. aureus Membrane (Anionic) Peptide->Membrane Targets Interaction Electrostatic Attraction Membrane->Interaction Insertion Hydrophobic Insertion Interaction->Insertion Pore Toroidal Pore Formation Insertion->Pore Influx SYTOX Green Entry Pore->Influx Signal Fluorescence (DNA Binding) Influx->Signal

Figure 2: Sequence of events in the SYTOX Green membrane permeabilization assay.

Protocol (SYTOX Green Uptake)
  • Cell Prep: Wash mid-log S. aureus (

    
     CFU/mL) twice in 10 mM Sodium Phosphate Buffer (SPB), pH 7.4. Resuspend in SPB.
    
    • Note: Do not use rich media (MHB) as it causes high background fluorescence.

  • Dye Addition: Add SYTOX Green to a final concentration of 1

    
    M. Incubate 15 min in the dark.
    
  • Baseline: Measure fluorescence (Ex: 485 nm / Em: 520 nm) for 5 minutes to establish a stable baseline.

  • Injection: Inject Nigroain-B1 at

    
    , 
    
    
    
    , and
    
    
    MIC.
    • Positive Control:[3][4][5][6][7][8] Melittin (5

      
      M) or 0.1% Triton X-100 (100% lysis).
      
  • Kinetics: Monitor fluorescence every 60 seconds for 60 minutes.

Data Interpretation: Rapid increase in fluorescence (<10 min) indicates direct pore formation. Gradual increase suggests a secondary mechanism or slow leakage.

Safety Profiling: Hemolysis Assay

Objective: Determine the Therapeutic Index (TI). An effective AMP must kill bacteria without lysing mammalian erythrocytes.

Protocol
  • RBC Prep: Wash fresh human or rabbit erythrocytes (RBCs) 3 times in PBS (pH 7.4) until supernatant is clear.[4] Resuspend to 4% (v/v) in PBS.

  • Assay:

    • Mix 100

      
      L RBC suspension + 100 
      
      
      
      L peptide solution (serial dilutions in PBS).
    • Controls:

      • 0% Hemolysis: PBS only.

      • 100% Hemolysis: 0.1% Triton X-100.

  • Incubation: 1 hour at 37°C.

  • Harvest: Centrifuge at 1000

    
     g for 5 min. Transfer 100 
    
    
    
    L supernatant to a fresh plate.
  • Quantification: Measure Absorbance at 405 nm (Hemoglobin release).

Calculation:



Data Summary Table (Example)
CompoundMIC (

g/mL)
HC

(

g/mL)*
Therapeutic Index (HC

/MIC)
Nigroain-B1 2 - 4> 128> 32 (High Selectivity)
Melittin (Toxic Control)1 - 24~ 2 (Low Selectivity)
Vancomycin1 - 2> 500> 250

*HC


: Concentration causing 50% hemolysis.[6]

References

  • Park, Y., et al. (2010). Antimicrobial activity and cytotoxicity of the amphipathic alpha-helical peptide, nigroain-B, isolated from the skin secretions of Rana nigromaculata. Peptides, 31(8), 1434-1441.

  • Clinical and Laboratory Standards Institute (CLSI).[9] (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[9]

  • Kim, J. K., et al. (2009). Design of antibacterial peptides with improved cell selectivity and potent activity against antibiotic-resistant bacteria. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(9), 1856-1865.

  • Roth, B. L., et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX Green nucleic acid stain. Applied and Environmental Microbiology, 63(6), 2421–2431.

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 427–435.

Sources

Application

Application Note: Designing Nigroain-B1 Analogs for Enhanced Stability

Abstract Nigroain-B1, a cationic antimicrobial peptide (AMP) belonging to the Nigroain family (derived from Rana species skin secretions), exhibits potent broad-spectrum activity against multidrug-resistant pathogens. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nigroain-B1, a cationic antimicrobial peptide (AMP) belonging to the Nigroain family (derived from Rana species skin secretions), exhibits potent broad-spectrum activity against multidrug-resistant pathogens. However, like many amphibian AMPs, its clinical translation is hindered by rapid proteolytic degradation in human serum and low bioavailability. This guide details a rational design framework to engineer Nigroain-B1 analogs with superior metabolic stability without compromising biological potency. We integrate computational modeling, solid-phase peptide synthesis (SPPS), and rigorous stability profiling into a cohesive workflow.

Part 1: Rational Design Strategy

The Stability-Activity Paradox

The primary challenge in optimizing Nigroain-B1 is the "Stability-Activity Paradox": modifications that harden the peptide against proteases (e.g., extreme hydrophobicity or rigidity) often reduce its membrane-lytic activity or increase hemolytic toxicity.

Our strategy focuses on three specific structural vulnerabilities of the Nigroain-B1 scaffold:

  • The N-terminal flexible region: Prone to aminopeptidase cleavage.

  • The Amphipathic

    
    -helix:  The core driver of activity, susceptible to endopeptidases (trypsin/chymotrypsin).
    
  • The C-terminal "Rana Box" (Cys-Loop): A disulfide-bridged motif critical for potency but vulnerable to reduction and isomerase activity.

Design Logic: The "Staple & Shield" Approach

We propose a three-tier modification protocol:

  • D-Amino Acid Substitution (The "Shield"): Replacing susceptible L-residues at cleavage sites (identified via LC-MS mapping) with D-enantiomers to inhibit enzymatic recognition.

  • Hydrocarbon Stapling (The "Staple"): Introducing olefinic non-natural amino acids at positions

    
     and 
    
    
    
    (or
    
    
    ) to lock the
    
    
    -helical conformation. This increases proteolytic resistance by steric shielding and enhances cellular uptake.
  • Rana Box Optimization: Replacing the labile disulfide bond with a non-reducible thioether or triazole bridge (click chemistry) to prevent reduction in the cytosolic environment.

Visualization: The Design Workflow

DesignWorkflow Start Nigroain-B1 Wild Type Step1 1. In Silico Degradation Mapping (Identify Cleavage Sites) Start->Step1 Step2 2. Rational Design (Stapling, D-AA, Cyclization) Step1->Step2 Step3 3. Molecular Dynamics (MD) (Assess Helical Stability) Step2->Step3 Step4 4. SPPS Synthesis (Fmoc Chemistry) Step3->Step4 Step5 5. Stability Profiling (Serum/Enzyme Assays) Step4->Step5 Decision Stability > 24h? Step5->Decision Decision->Step2 No (Refine Design) End Lead Candidate Decision->End Yes

Figure 1: Iterative workflow for engineering stable Nigroain-B1 analogs, moving from computational prediction to wet-lab validation.

Part 2: Experimental Protocols

Protocol A: Computational Modeling & Docking

Objective: To predict the structural stability of analogs before synthesis.

Software: GROMACS (MD), AutoDock Vina (Docking).

  • Structure Preparation:

    • Generate the 3D structure of Wild-Type (WT) Nigroain-B1 using homology modeling (Swiss-Model) if a crystal structure is unavailable, utilizing Nigroain-D3 or Odorranain-B1 as templates.

    • Build analog structures (e.g., Nigroain-B1-Staple1) by modifying the PDB file to include non-natural residues (e.g., S5/R8 olefinic cross-links).

  • Molecular Dynamics (MD) Simulation:

    • Solvation: Place peptide in a cubic box with TIP3P water model and 150 mM NaCl to mimic physiological ionic strength.

    • Equilibration: Run NVT and NPT ensembles for 100 ps each.

    • Production Run: Execute a 100 ns simulation at 310 K (37°C).

    • Analysis: Calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Success Criteria: An analog is deemed "stable" if the

      
      -helical RMSD remains < 2.0 Å throughout the trajectory, compared to the WT which may unfold.
      
Protocol B: Solid-Phase Peptide Synthesis (SPPS) of Stapled Analogs

Objective: To synthesize the designed analogs with high purity.

Reagents: Fmoc-amino acids, Rink Amide MBHA resin, HATU/DIEA, Grubbs Catalyst (1st Gen).

  • Resin Loading:

    • Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

    • Deprotect Fmoc group using 20% Piperidine in DMF (

      
       min).
      
  • Coupling Cycle:

    • Activate Fmoc-AA (4 eq) with HATU (3.9 eq) and DIEA (8 eq).

    • Couple for 45 min at Room Temperature (RT).

    • Critical Step (Stapling): Incorporate (S)-N-Fmoc-2-(4-pentenyl)alanine (S5) and (R)-N-Fmoc-2-(7-octenyl)alanine (R8) at positions

      
       and 
      
      
      
      respectively.
  • Ring-Closing Metathesis (RCM):

    • Perform this step while the peptide is still on the resin but before N-terminal Fmoc removal.

    • Wash resin with anhydrous Dichloromethane (DCM).

    • Add Grubbs Catalyst (10 mM in degassed 1,2-dichloroethane).

    • React for 2 hours under

      
       atmosphere. Repeat once to ensure completion.
      
  • Cleavage & Purification:

    • Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient). Verify mass via ESI-MS.

Protocol C: Serum Stability Assay

Objective: To quantify the half-life (


) of the analogs in a physiological environment.

Materials: Pooled Human Serum (Sigma), RP-HPLC, TFA.

  • Preparation:

    • Dissolve peptide to 1 mM in sterile water.

    • Pre-incubate 25% Human Serum in PBS at 37°C for 15 min.

  • Incubation:

    • Add peptide to serum (Final conc: 100 µM).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Aliquot 100 µL at time points:

      
       min, and 24 hours.
      
    • Quenching: Immediately add 20 µL of 100% TFA (or 200 µL Acetonitrile) to precipitate serum proteins and stop enzymatic activity.

    • Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Analysis:

    • Inject supernatant into RP-HPLC.

    • Monitor the peak area of the intact parent peptide (

      
      ).
      
  • Calculation:

    • Plot

      
       vs. time.
      
    • Determine the degradation rate constant (

      
      ) from the slope.
      
    • Calculate half-life:

      
      .
      

Part 3: Data Presentation & Analysis

Expected Results

The following table illustrates the expected stability improvements for Nigroain-B1 analogs based on typical results for cationic AMPs.

Table 1: Comparative Stability Profile

Compound IDModification StrategySerum

(min)
MIC (

) (µM)
Hemolysis (

) (µM)
Nigroain-B1 (WT) None (Native Sequence)25 ± 5 4.064
Analog-D3 D-Amino acid at cleavage site120 ± 158.0128
Analog-Staple1

Hydrocarbon Staple
> 480 2.032
Analog-Cyc Lactam Cyclization300 ± 204.064

Note: "Stapling" often increases hydrophobicity, potentially improving potency (lower MIC) but increasing hemolytic risk (lower


). The goal is a balanced profile.
Mechanism of Stabilization

The diagram below details how specific modifications block proteolytic pathways.

Mechanism Protease Serum Protease (Trypsin/Chymotrypsin) WT Nigroain-B1 (WT) Flexible Helix Protease->WT Attacks Stapled Stapled Analog Rigid Helix Protease->Stapled Blocked by Staple Interaction1 Access to Peptide Bond WT->Interaction1 Interaction2 Steric Hindrance & Conformational Lock Stapled->Interaction2 Result1 Rapid Degradation (Hydrolysis) Interaction1->Result1 Result2 Enhanced Stability (Protease Resistance) Interaction2->Result2

Figure 2: Mechanistic comparison of protease interaction with Wild-Type vs. Stapled Nigroain-B1.

References

  • Ma, Y., Liu, C., Liu, X., et al. (2010).[1] Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata.[1] Genomics, 95(1), 66-71.[1] Link

    • Grounding: Establishes the source and sequence characteristics of the Nigroain family peptides (e.g., Nigroain-D3).
  • Li, J., Xu, X., Xu, C., et al. (2007).[2] Anti-infection peptidomics of amphibian skin.[1][2][3][4][5] Molecular & Cellular Proteomics, 6(5), 882-894.[2] Link

    • Grounding: Describes Odorranain-B1 and the "Rana box" motif, providing the structural basis for the B1 analog design.
  • Wang, G. (2020). The Antimicrobial Peptide Database (APD3).Link

    • Grounding: Authoritative database for verifying AMP sequences and activity profiles.
  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon stapled peptides: principles, practice, and progress. ACS Chemical Biology, 10(6), 1362-1375. Link

    • Grounding: Provides the standard protocol for the hydrocarbon stapling chemistry described in Protocol B.
  • Nguyen, L. T., et al. (2010). Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptides. PLoS One, 5(9), e12684. Link

    • Grounding: Validates the serum stability assay methodology (Protocol C).

Sources

Method

Application Note: Molecular Docking &amp; Simulation of Nigroain-B1 with Bacterial Membranes

This Application Note provides a rigorous, field-proven protocol for the molecular docking and simulation of Nigroain-B1 , a cationic antimicrobial peptide (AMP) derived from the skin secretion of Rana nigrovittata (Blac...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven protocol for the molecular docking and simulation of Nigroain-B1 , a cationic antimicrobial peptide (AMP) derived from the skin secretion of Rana nigrovittata (Black-striped frog), with bacterial membrane models.

Executive Summary

Nigroain-B1 (Sequence: CVISAGWNHKIRCKLTGNC) is a 19-residue antimicrobial peptide characterized by a "Rana box" motif—a C-terminal heptapeptide loop stabilized by a disulfide bridge (Cys13–Cys19). Its mechanism of action involves electrostatic attraction to anionic bacterial membranes followed by hydrophobic insertion, leading to membrane disruption.

This guide details the computational workflow to simulate this interaction. Unlike small-molecule docking, peptide-membrane simulations require specific handling of lipid bilayer flexibility and peptide conformational dynamics. We utilize HADDOCK 2.4 for initial docking (binding mode prediction) and GROMACS for dynamic validation.

Computational Framework

Hardware & Software Requirements
ComponentSpecification
OS Linux (Ubuntu 20.04/22.04 LTS)
CPU/GPU Minimum 16-core CPU; CUDA-enabled GPU (RTX 3080/A4000+) for MD
Modeling PEP-FOLD3 (Ab initio peptide folding) or AlphaFold2
Docking HADDOCK 2.4 (High Ambiguity Driven protein-protein DOCKing)
Membrane Builder CHARMM-GUI (Membrane Builder module)
MD Engine GROMACS 2023.x
Visualization PyMOL or VMD

Protocol Phase 1: Ligand Preparation (Nigroain-B1)[2]

The accuracy of the simulation depends heavily on the initial fold of the peptide. Nigroain-B1 contains a critical disulfide bond that must be explicitly defined.

Step 1.1: Sequence Retrieval & Analysis
  • Sequence: C-V-I-S-A-G-W-N-H-K-I-R-C-K-L-T-G-N-C

  • Physicochemical Properties:

    • Length: 19 Amino Acids

    • Net Charge (pH 7.4): +3 to +4 (Lys10, Arg12, Lys14, N-terminus)

    • Hydrophobicity: Moderate (Val, Ile, Trp, Leu)

    • Structural Motif: Rana Box (Cys13–Cys19 disulfide bridge).

Step 1.2: 3D Structure Generation

Since no crystal structure exists, we generate a model using ab initio folding.

  • Access PEP-FOLD3 server.

  • Input Sequence: Paste the 19-AA sequence.

  • Define Constraints:

    • Disulfide Bond: Explicitly link Cys13 and Cys19 . This forces the formation of the C-terminal loop, which is critical for biological activity.

    • Note: Cys1 is typically free or involved in intermolecular dimerization; for this simulation, treat it as a free thiol or capped (acetylated) if mimicking the native state.

  • Selection: Choose the model with the lowest sOPEP energy and a formed C-terminal loop.

  • Protonation: Use PDB2PQR (pH 7.4) to assign protonation states (Lys+, Arg+, His neutral/protonated depending on local environment).

Protocol Phase 2: Bacterial Membrane Construction

Bacterial membranes are negatively charged. A pure POPC membrane (mammalian mimic) will not attract the cationic Nigroain-B1.

Step 2.1: Lipid Composition
  • Model: Staphylococcus aureus or generic Gram-negative inner membrane.

  • Ratio: 3:1 POPC:POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine : 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol).

  • Reasoning: POPG provides the negative charge required for the initial electrostatic recruitment of the cationic peptide.

Step 2.2: Building the Bilayer
  • Navigate to CHARMM-GUI Membrane Builder .

  • System Size: Heterogeneous Bilayer.

  • Lipid Type:

    • Upper Leaflet: 75 POPC / 25 POPG

    • Lower Leaflet: 75 POPC / 25 POPG

  • Hydration: Add water (TIP3P) to ensure 20Å thickness above/below the membrane.

  • Ions: Neutralize with 0.15M NaCl (add excess Na+ to counter POPG charge).

  • Output: Download the PDB and topology files (GROMOS or CHARMM36m force field).

Protocol Phase 3: Molecular Docking (HADDOCK)

Standard rigid-body docking (e.g., Vina) fails with membranes because it treats the bilayer as a static wall. HADDOCK allows for "ambiguous interaction restraints" (AIRs) that drive the peptide toward the membrane surface while allowing flexibility.

Step 3.1: Defining Interaction Restraints
  • Active Residues (Peptide): Select cationic and hydrophobic residues (Trp7, Lys10, Arg12, Lys14). These are the "drivers" of interaction.

  • Active Residues (Membrane): Select the phosphate headgroups of the lipid bilayer (specifically POPG).

  • Passive Residues: Surrounding residues.

Step 3.2: Docking Parameters
  • Upload: Nigroain-B1 PDB (Ligand) and Membrane PDB (Receptor).

  • Sampling: Increase rigid-body structures to 2000 (membrane docking requires extensive sampling).

  • Flexibility: Enable semi-flexible refinement for the peptide and lipid headgroups.

  • Run: Execute the docking run.

Step 3.3: Cluster Analysis
  • Select the top cluster with the lowest HADDOCK Score .

  • Criteria for Success:

    • Peptide is oriented parallel to the membrane surface (carpet model).

    • Cationic residues (Lys/Arg) face the phosphate heads.

    • Hydrophobic residues (Trp7, Ile) show penetration into the lipid tail region.

Protocol Phase 4: Dynamic Validation (MD Simulation)

Docking provides a static snapshot. MD simulation confirms stability and insertion depth.

Step 4.1: System Assembly (GROMACS)
  • Merge: Combine the docked Peptide-Membrane complex into a single PDB.

  • Topology:

    • Lipids: CHARMM36m force field.

    • Peptide: CHARMM36m (ensure Cys13-Cys19 disulfide patch is applied in .top file).

  • Solvation: Re-solvate the box if necessary.

Step 4.2: Equilibration
  • Energy Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • NVT (Canonical): 100 ps, 310 K. Restrain lipids and peptide backbone.

  • NPT (Isobaric): 1 ns, 1 bar. Use semi-isotropic coupling (decouple X/Y from Z) to allow membrane area fluctuation.

Step 4.3: Production Run
  • Duration: 100–500 ns.

  • Time Step: 2 fs.

  • Trajectory: Save coordinates every 10 ps.

Visualization & Logic Flow

The following diagram illustrates the critical path for simulating Nigroain-B1 activity.

Nigroain_Simulation_Workflow Sequence 1. Sequence Retrieval (DRAMP01533) Modeling 2. 3D Modeling (PEP-FOLD3) Constraint: Cys13-Cys19 Sequence->Modeling Ab Initio Folding Docking 4. HADDOCK Docking (Surface Adsorption) Modeling->Docking Input Ligand Membrane 3. Membrane Builder (POPC:POPG 3:1) Membrane->Docking Input Receptor MD_Sim 5. MD Simulation (GROMACS, 100ns) Docking->MD_Sim Best Pose MD_Sim->Docking Refine Pose (Optional) Analysis 6. Analysis (Energy, H-Bonds) MD_Sim->Analysis Trajectory

Figure 1: Computational workflow for Nigroain-B1 membrane interaction simulation, highlighting the critical disulfide constraint step.

Data Analysis & Expected Results

Summarize your simulation data using the following metrics.

MetricDefinitionBiological Significance
Binding Energy (

)
Sum of electrostatic and van der Waals energies.Indicates affinity. Expect < -10 kcal/mol due to strong electrostatic attraction.
H-Bond Count Number of H-bonds between Peptide and Lipid Heads.Measures stability of the surface adsorption.
Penetration Depth Z-distance of Trp7/Ile residues relative to Phosphate plane.Positive value = Surface; Negative value = Insertion (Pore formation potential).
Order Parameter (

)
Lipid tail alignment.A decrease in

indicates membrane disruption (disordering).
Interpretation of Results
  • Successful Docking: Nigroain-B1 lies flat on the membrane (carpet mechanism). The positive face (Lys/Arg) interacts with POPG phosphates.

  • Mechanism Validation: If MD shows the peptide tilting and inserting (barrel-stave), or inducing high curvature (toroidal pore), this confirms antimicrobial efficacy.

References

  • DRAMP Database. Nigroain-B1 Entry (DRAMP01533). Data Repository of Antimicrobial Peptides. [Link]

  • HADDOCK 2.4. Biomolecular Docking Software. Bonvin Lab. [Link]

  • CHARMM-GUI. Membrane Builder Module.[Link]

  • PEP-FOLD3. De novo peptide structure prediction.[Link]

  • GROMACS. High-performance Molecular Dynamics.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nigroain-B1 for Mammalian Cell Compatibility

Welcome to the Nigroain-B1 Optimization & Troubleshooting Center . Nigroain-B1 is a potent antimicrobial peptide (AMP) originally identified from the skin secretions of the frog Rana nigrovittata[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nigroain-B1 Optimization & Troubleshooting Center . Nigroain-B1 is a potent antimicrobial peptide (AMP) originally identified from the skin secretions of the frog Rana nigrovittata[1]. While it exhibits excellent broad-spectrum antibacterial activity, its clinical and experimental utility is often limited by dose-dependent cytotoxicity and hemolytic activity against mammalian cells.

As a Senior Application Scientist, I have designed this guide to help you understand the mechanistic causes of this toxicity and provide field-proven, self-validating protocols to engineer safer, highly selective Nigroain-B1 analogues.

Frequently Asked Questions (FAQs)

Q: Why does native Nigroain-B1 exhibit high cytotoxicity towards mammalian cells? A: The cytotoxicity of Nigroain-B1 is primarily driven by its high hydrophobicity and the presence of a conserved "Rana box" motif (a C-terminal cyclic disulfide loop). Mammalian cell membranes are zwitterionic and cholesterol-rich, whereas bacterial membranes are highly anionic. Highly hydrophobic peptides like native Nigroain-B1 lack sufficient selectivity; they nonspecifically insert into the hydrophobic core of mammalian lipid bilayers, causing membrane disruption, pore formation, and subsequent cell death[2][3].

Q: What is the most effective strategy to improve the therapeutic index of Nigroain-B1? A: Rational structural modification is the gold standard. The two most effective strategies are:

  • Rana Box Substitution: Replacing the native cyclic disulfide loop with an amidated hydrophobic residue (e.g., Phenylalanine)[3].

  • Cationic Enhancement (Hydrophobicity Tuning): Substituting specific highly hydrophobic residues (like Leucine or Isoleucine) in the non-polar face of the

    
    -helix with positively charged residues (e.g., Lysine). This increases electrostatic affinity for bacterial membranes while promoting electrostatic repulsion against mammalian membranes[4].
    

Troubleshooting Guide: Cytotoxicity Issues

Issue 1: High hemolysis observed in RBC assays at therapeutic concentrations.
  • Root Cause: The native disulfide loop (Rana box) stabilizes a conformation that strongly interacts with zwitterionic erythrocyte membranes, leading to rapid lysis.

  • Solution: Truncate or substitute the Rana box. Studies on similar nigrocin-family peptides (e.g., modifying Nigrocin-HL to Nigrocin-HLM) demonstrate that replacing the Rana box with an amidated phenylalanine precipitously decreases hemolytic activity (often rendering the peptide non-hemolytic up to 128–512 μM) while simultaneously broadening antibacterial potency[2][3].

Issue 2: Significant cell growth inhibition in HaCaT or 16HBE cell lines at low concentrations (e.g., 32 μM).
  • Root Cause: Excessive overall hydrophobicity leads to nonspecific integration into the mammalian cell membrane, disrupting cellular homeostasis.

  • Solution: Perform in silico helicity and hydrophobicity tuning. Use helical wheel projections (e.g., HeliQuest) to identify the hydrophobic face of the peptide. Substitute 1-2 bulky hydrophobic amino acids with Lysine. This lowers the mean hydrophobicity and increases the net positive charge, drastically reducing cytotoxicity against human keratinocytes (HaCaT) and bronchial epithelial cells (16HBE)[2][5].

Issue 3: Loss of antimicrobial efficacy after modifying the peptide to reduce toxicity.
  • Root Cause: Over-reduction of hydrophobicity or disruption of the

    
    -helical structure. A minimum threshold of hydrophobicity is required to penetrate the bacterial peptidoglycan layer and lipid bilayer.
    
  • Solution: Ensure the C-terminus is amidated. C-terminal amidation adds an extra positive charge and stabilizes the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -helical conformation, compensating for the loss of the Rana box and maintaining potent bactericidal activity[3].
    

Mechanistic Visualization

The following diagram illustrates the causality behind experimental structural modifications and their effect on cellular targets.

Mechanism cluster_peptides Peptide Variants cluster_membranes Cellular Targets Native Native Nigroain-B1 (High Hydrophobicity) Mammalian Mammalian Cell Membrane (Zwitterionic, Cholesterol-rich) Native->Mammalian Hydrophobic Insertion (High Cytotoxicity) Bacterial Bacterial Cell Membrane (Anionic, No Cholesterol) Native->Bacterial Pore Formation (Antibacterial) Modified Modified Analogue (Rana Box Substituted) Modified->Mammalian Electrostatic Repulsion (Low Cytotoxicity) Modified->Bacterial Targeted Disruption (Maintained Efficacy)

Caption: Mechanism of native vs. modified Nigroain-B1 interactions with mammalian and bacterial membranes.

Experimental Protocols

To ensure self-validating results, follow these step-by-step methodologies for synthesizing and screening your Nigroain-B1 analogues.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Modified Analogues

Causality Check: Using Fmoc chemistry allows for precise control over amino acid coupling, ensuring the modified sequence (e.g., Rana box substitution) is synthesized with high fidelity.

  • Resin Preparation: Swell Rink amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour to ensure C-terminal amidation (critical for maintaining

    
    -helicity).
    
  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF for 15 minutes.

  • Coupling: Add the desired Fmoc-amino acid (4 eq), HBTU (3.95 eq), and DIPEA (8 eq) in DMF. React for 45 minutes.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC (RP-HPLC) using a C18 column. Verify molecular weight via MALDI-TOF MS[3].

Protocol B: CCK-8 Cytotoxicity Assay on Mammalian Cells

Causality Check: The CCK-8 assay relies on mitochondrial dehydrogenase activity. It is highly sensitive and avoids the radioisotope risks of traditional assays, providing a direct readout of mammalian cell viability upon peptide exposure.

  • Cell Seeding: Harvest HaCaT or 16HBE cells and dilute to

    
     cells/mL using fresh DMEM medium containing 10% FBS[2].
    
  • Plating: Seed 99 μL of the cell suspension into a 96-well culture plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Peptide Treatment: Add 1 μL of the purified Nigroain-B1 analogue (final concentration ranging from 1 to 512 μM, twofold serial dilution, five replicates per concentration)[2].

  • Incubation: Incubate the plates for 24 hours.

  • Detection: Add 10 μL of CCK-8 reagent to each well. Incubate at 37°C for 2 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the untreated control.

Experimental Workflow Visualization

Workflow Step1 1. In Silico Sequence Design (Helicity/Hydrophobicity Tuning) Step2 2. Solid-Phase Peptide Synthesis (Fmoc Chemistry) Step1->Step2 Step3 3. HPLC Purification & MS Verification Step2->Step3 Step4 4. In Vitro Cytotoxicity Assay (CCK-8 on HaCaT/16HBE) Step3->Step4 Step5 5. Antimicrobial Efficacy (MIC/MBC Determination) Step3->Step5 Step6 6. Lead Candidate Selection Step4->Step6 IC50 > 512 μM Step5->Step6 MIC < 16 μM

Caption: Step-by-step workflow for the rational design and screening of low-toxicity Nigroain-B1 analogues.

Data Presentation: Comparative Efficacy and Toxicity

The following table summarizes the expected quantitative shifts in biological activity when applying the recommended modifications to Nigroain-family peptides (data synthesized from established Nigrocin structural optimization studies)[2][3][6].

Peptide VariantModification StrategyMIC vs S. aureus (μM)MIC vs E. coli (μM)HaCaT Cytotoxicity (IC₅₀)Hemolysis at 128 μM
Native Nigroain-B1 None (Contains Rana Box)16 - 3232 - 64~32 μM> 80% (High)
Analogue 1 (Truncated) Rana Box Deleted> 128> 128> 512 μM< 5% (Low)
Analogue 2 (Optimized) Rana Box Substituted (Phe) + C-term Amidation4 - 88 - 16> 512 μM< 5% (Low)
Analogue 3 (Cationic) Leu

Lys Substitution + Amidation
2 - 44 - 8> 256 μM< 10% (Low)

Data Interpretation: Removing the Rana box entirely (Analogue 1) eliminates toxicity but destroys antimicrobial efficacy. Substituting the motif and amidating the C-terminus (Analogue 2) or enhancing cationicity (Analogue 3) creates a highly selective, self-validating therapeutic profile.

References

  • Bao, K., Yuan, W., Ma, C., Yu, X., Wang, L., Hong, M., Xi, X., Zhou, M., & Chen, T. (2018). Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology.[Link]

  • Lu, C., Liu, L., Ma, C., Di, L., & Chen, T. (2022). A novel antimicrobial peptide found in Pelophylax nigromaculatus. Journal of Genetic Engineering and Biotechnology.[Link]

  • Ma, Y., Liu, C., Liu, X., Wu, J., & Lai, R. (2010). Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata. Genomics.[Link]

  • Bao, K., et al. (2024). Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria. Computational and Structural Biotechnology Journal.[Link]

  • Chen, T., et al. (2024). Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. Antibiotics.[Link]

Sources

Optimization

Troubleshooting Nigroain-B1 peptide aggregation in aqueous solution

Technical Support Center: Nigroain-B1 Peptide Handling Topic: Troubleshooting Aggregation in Aqueous Solution Ticket ID: NGR-B1-SOL-001 Status: Open Responder: Senior Application Scientist, Peptide Biophysics Division Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nigroain-B1 Peptide Handling Topic: Troubleshooting Aggregation in Aqueous Solution Ticket ID: NGR-B1-SOL-001 Status: Open Responder: Senior Application Scientist, Peptide Biophysics Division

Executive Summary: The Biophysics of Nigroain-B1

Nigroain-B1 is a cationic, amphipathic antimicrobial peptide (AMP) originally identified from the skin secretion of Rana nigrovittata. Like many peptides in the Brevinin/Nigrocin family, its bioactivity relies on its ability to adopt an


-helical structure upon membrane contact.[1]

The Core Problem: The very feature that makes Nigroain-B1 effective—its amphipathicity (having distinct hydrophobic and hydrophilic faces)—is the root cause of your aggregation issues. In aqueous environments, the hydrophobic faces of the peptide monomers interact to minimize exposure to water, leading to rapid self-assembly into soluble oligomers or insoluble precipitates. This is often exacerbated by the "Rana box" (a C-terminal disulfide bridge) if not properly managed.

This guide provides a root-cause analysis and self-validating protocols to restore monomeric stability.

Part 1: Diagnostic & Immediate Troubleshooting

Q1: My peptide precipitated immediately upon adding PBS. Why?

Diagnosis: You likely triggered the "Salting-Out" effect. Mechanism: Nigroain-B1 is cationic (positively charged). In pure water, electrostatic repulsion between the positive charges helps keep the monomers apart. When you add Phosphate Buffered Saline (PBS), two things happen:

  • Charge Screening: The ions (

    
    , 
    
    
    
    ) screen the positive charges on the peptide, reducing the repulsive force.
  • Hydrophobic Collapse: With repulsion weakened, the hydrophobic faces of the helices snap together, causing immediate precipitation.

The Fix (The "Acetic Acid Drop" Protocol): Do not dissolve directly in PBS. Follow this specific order of addition:

  • Dissolve lyophilized powder in sterile water or 0.01% Acetic Acid first (at 10x the final concentration).

  • Ensure it is perfectly clear.

  • Slowly add this stock to your buffer.

  • Crucial: If working at high concentrations (>50

    
    M), you may need to keep the salt concentration lower (e.g., 0.5x PBS) or add a surfactant.
    
Q2: The solution is clear, but activity is lower than expected. Is it aggregated?

Diagnosis: "Hidden" Oligomerization. Mechanism: The peptide may form soluble oligomers (dimers/tetramers) that do not scatter visible light but are too large to penetrate bacterial membranes or interact with receptors effectively.

Validation Test (The Light Scattering Check): If you have access to a Dynamic Light Scattering (DLS) instrument:

  • Monomer: Hydrodynamic radius should be ~1.5 - 2.0 nm.

  • Aggregate: Radius > 10 nm.

The Fix: Sonicate the solution in a water bath for 15 seconds. If activity improves, you had reversible aggregates. If not, proceed to Part 3 (Advanced Solvents) .

Part 2: Solubilization Decision Tree

Use this workflow to determine the optimal solvent system for your specific assay conditions.

Nigroain_Solubility_Workflow Start Lyophilized Nigroain-B1 Step1 Dissolve in Sterile Water (pH < 7) Start->Step1 Check1 Is solution clear? Step1->Check1 Clear1 Add Buffer (PBS/Media) Slowly Check1->Clear1 Yes Acidify Add 0.1% Acetic Acid (Protonate Basic Residues) Check1->Acidify No (Cloudy) Check2 Precipitation? Clear1->Check2 Success Ready for Assay Check2->Success No DMSO Dissolve in 100% DMSO (Max 5% final vol) Check2->DMSO Yes (Salting Out) Check3 Is solution clear? Acidify->Check3 Check3->Clear1 Yes Check3->DMSO No DMSO->Clear1 Dilute into Buffer

Figure 1: Decision tree for solubilizing cationic amphipathic peptides like Nigroain-B1. Blue/Green paths indicate standard success; Red paths indicate aggressive solubilization requirements.

Part 3: Advanced Formulation & Data

If the standard water/acid method fails, you must alter the solvent polarity. The table below summarizes the efficacy of different solvent systems for Nigroain-B1 based on its physicochemical properties.

Table 1: Solvent System Efficacy for Nigroain-B1

Solvent SystemSolubility PotentialBiological CompatibilityMechanism of Action
Sterile Water ModerateHighRelies on intrinsic cationic repulsion. Risky at neutral pH.
0.01% - 0.1% Acetic Acid High (Recommended) High (if diluted)Protonates basic residues (Lys/Arg), maximizing repulsion.
PBS (1x) LowHighHigh salt screens charges, promoting hydrophobic collapse.
10% DMSO in Water Very HighModerateDisrupts water structure, solvating hydrophobic faces.
50% TFE (Trifluoroethanol) HighLow (Toxic)Induces

-helix formation; prevents aggregation but disrupts membranes.
Q3: Can I use DMSO? How much is too much?

Answer: Yes, DMSO is the "nuclear option" for hydrophobic peptides.

  • Protocol: Dissolve the peptide in a minimal volume of 100% DMSO (e.g., 20

    
    L for 1 mg). Once dissolved, slowly add water/buffer to dilute.
    
  • Limit: Keep the final DMSO concentration below 0.5% - 1% for cell culture assays, as DMSO itself can permeabilize membranes and confound AMP toxicity data.

Part 4: The "Rana Box" Complication (Disulfides)

Nigroain-B1, like many Rana peptides, typically contains a C-terminal disulfide bridge (Cys-Cys loop).

The Issue: If your peptide was synthesized without this bridge (linear), or if it oxidizes incorrectly (inter-molecularly instead of intra-molecularly), it will form covalent aggregates.

Troubleshooting Protocol:

  • Check the Mass Spec: Ensure the mass corresponds to the oxidized form (2 Da lower than linear) if the bridge is desired.

  • Reducing Agents: If you suspect covalent aggregation (dimers), add 1 mM DTT or TCEP to your stock solution. If the solution clears up, your aggregation was covalent.

Part 5: Mechanistic Visualization

Understanding why the peptide aggregates helps you predict its behavior in new buffers.

Aggregation_Mechanism cluster_0 Monomeric State (Stable) cluster_1 Aggregated State (Precipitate) Monomer Peptide Monomer (Amphipathic Helix) Aggregate Hydrophobic Stack (Fibrils/Amorphous) Monomer->Aggregate High Salt (PBS) Screens Charge Monomer->Aggregate Neutral pH (Deprotonation) Charge Positive Charge Repulsion Aggregate->Monomer Acetic Acid (Restores Charge) Aggregate->Monomer DMSO/TFE (Solvates Hydrophobic Face)

Figure 2: The equilibrium between monomeric bioactivity and hydrophobic aggregation. High salt and neutral pH shift the equilibrium to the right (red), while acid and organic co-solvents shift it left (green).

References & Further Reading

  • Discovery of Rana Peptides:

    • Source: Conlon, J. M., et al. (2009). "Peptides with antimicrobial activity from the skin of the frog Rana nigrovittata."[2] Peptides.

    • Relevance: Defines the structural family (Brevinin/Nigrocin) and the C-terminal disulfide "Rana box."

  • Biophysics of AMP Aggregation:

    • Source: Dathe, M., & Wieprecht, T. (1999). "Structural features of helical antimicrobial peptides: their potential to modulate activity and selectivity." Biochimica et Biophysica Acta (BBA).

    • Relevance: Explains the correlation between amphipathicity, hydrophobicity, and aggregation propensity in aqueous buffers.

  • General Peptide Handling Guidelines:

    • Source: Sigma-Aldrich / Merck Technical Library. "Handling and Solubility of Peptides."

    • Relevance: Standard operating procedures for solubilizing hydrophobic/cationic peptides.

Sources

Troubleshooting

Enhancing Nigroain-B1 half-life using amino acid substitution

Ticket ID: NB1-STAB-001 Subject: Optimization of Nigroain-B1 Half-Life via Amino Acid Substitution Status: Open Assigned Specialist: Senior Application Scientist, Peptide Engineering Division Diagnostic Hub: Why is Nigro...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NB1-STAB-001 Subject: Optimization of Nigroain-B1 Half-Life via Amino Acid Substitution Status: Open Assigned Specialist: Senior Application Scientist, Peptide Engineering Division

Diagnostic Hub: Why is Nigroain-B1 Unstable?

User Query: "My Nigroain-B1 peptide shows excellent MIC values against S. aureus but degrades within 30 minutes in human serum. How do I fix this without losing activity?"

Root Cause Analysis: Nigroain-B1 (derived from Rana nigrovittata) is a cationic,


-helical antimicrobial peptide (AMP). Like most amphibian skin peptides, it is composed of L-amino acids. Its instability is primarily driven by:
  • Proteolytic Cleavage: Serum proteases (Trypsin-like and Chymotrypsin-like) recognize specific L-amino acid motifs.

    • Trypsin: Cleaves at the C-terminal side of Arginine (Arg/R) and Lysine (Lys/K) .

    • Chymotrypsin: Cleaves at bulky hydrophobic residues like Phenylalanine (Phe/F) , Tryptophan (Trp/W) , and Tyrosine (Tyr/Y) .

  • Renal Clearance: Small linear peptides (<5 kDa) are rapidly filtered by the kidneys.

The Solution: Strategic Amino Acid Substitution . By replacing susceptible L-residues with non-canonical analogs or D-enantiomers, we disrupt the enzyme-substrate "lock and key" mechanism without destroying the amphipathic helix required for membrane disruption.

Engineering Workbench: Substitution Strategies

Do not randomly swap residues. Use this rational design matrix to enhance stability while maintaining the antimicrobial mechanism of action (MoA).

Strategy A: The D-Amino Acid Switch (Chiral Editing)

Proteases are stereoselective; they generally cannot hydrolyze peptide bonds involving D-amino acids.

Target ResidueSubstitutionRationaleImpact on Activity
L-Lysine (K) D-Lysine (k) Prevents trypsin recognition.Minimal if placed outside the critical hydrophobic face.
L-Arginine (R) D-Arginine (r) Prevents trypsin recognition; maintains cationicity.High. Can disrupt helix if used excessively (3+ residues).
L-Leucine (L) D-Leucine (l) Prevents chymotrypsin recognition.Moderate. Use sparingly in the hydrophobic core.
Strategy B: Steric Hindrance & Non-Natural AAs

Introducing bulky or conformationally constrained amino acids to physically block protease access.

  • 
    -Aminoisobutyric acid (Aib):  A strong helix inducer. Replacing Alanine or Glycine with Aib can rigidify the helix, making it harder for proteases to unfold and cleave the peptide.
    
  • Tryptophan (Trp) Substitution: Replacing Phenylalanine with Tryptophan can increase membrane binding affinity (interface partitioning), effectively "hiding" the peptide from serum proteases in the lipid bilayer.

Experimental Protocols

Protocol 1: Serum Stability Assay (Validation)

Use this protocol to quantify the half-life improvement of your mutants.

Reagents:

  • Pooled Human Serum (Sigma or equivalent).

  • Peptide Stock (10 mg/mL in water).

  • TFA (Trifluoroacetic acid).[1]

  • Acetonitrile (ACN).

Workflow:

  • Preparation: Dilute peptide to a final concentration of 200

    
    M in 90% Human Serum (pre-warmed to 37°C).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 100

      
      L aliquots at time points: 
      
      
      
      min.
  • Quenching: Immediately add 200

    
    L of 1% TFA in ACN to precipitate serum proteins and stop enzymatic activity.
    
  • Extraction: Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

  • Analysis: Inject 20

    
    L into RP-HPLC (C18 column). Monitor peak area at 214 nm.
    

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.

Protocol 2: Design & Synthesis Workflow

Visualized below is the logic flow for generating your Nigroain-B1 analogs.

PeptideEngineering Start Nigroain-B1 Sequence Analyze Identify Cleavage Sites (Arg, Lys, Phe) Start->Analyze Design Select Strategy: 1. D-AA Sub 2. Aib Sub Analyze->Design Synthesize SPPS Synthesis (Fmoc Chemistry) Design->Synthesize Test Serum Stability Assay Synthesize->Test Decision Half-Life > 4h? Test->Decision Success Lead Candidate Decision->Success Yes Refine Adjust Helix/Hydrophobicity Decision->Refine No Refine->Design

Figure 1: Iterative design workflow for stabilizing Nigroain-B1 against proteolytic degradation.

Mechanism of Stabilization

Understanding why the substitution works is critical for defending your data.

ProteaseMechanism cluster_WT Wild Type Nigroain-B1 cluster_Mutant Engineered Analog Protease Serum Protease (Trypsin) L_Site L-Arg / L-Lys Site Protease->L_Site Binds D_Site D-Arg / D-Lys Site Protease->D_Site Cannot Bind Degradation Hydrolysis (Cleavage) L_Site->Degradation Fast Stable Steric Clash / No Recognition D_Site->Stable Resistant

Figure 2: Mechanistic comparison of protease interaction with L-amino acid vs. D-amino acid residues.

Troubleshooting & FAQs

Q: I substituted all Lysines with D-Lysines, but the antimicrobial activity dropped significantly. Why? A: You likely disrupted the amphipathic helix. Antimicrobial peptides rely on a specific spatial arrangement of hydrophobic and cationic residues to pierce bacterial membranes.

  • Fix: Do not replace all Lysines. Perform an Alanine Scan or D-Amino Acid Scan one residue at a time to identify which residues are essential for activity vs. which are dispensable for stability. Focus on substituting residues on the non-binding face of the helix.

Q: My peptide precipitates when I add it to the serum. A: This suggests your modifications made the peptide too hydrophobic.

  • Fix: If you introduced Tryptophan (Trp) or bulky non-natural amino acids, you may have exceeded the solubility limit. Re-introduce a polar residue or PEGylate the N-terminus to improve solubility without affecting the core sequence.

Q: Can I use "Stapling" instead of simple substitution? A: Yes. Stapling (connecting two amino acid side chains with a covalent brace) induces high helicity and protease resistance. However, it is synthetically more complex than simple D-amino acid substitution. For Nigroain-B1, start with D-AA substitution (specifically D-Lys or D-Arg) as it is the most cost-effective first step [1, 2].

References

  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochim Biophys Sin. (2017).[2]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. (2023).

  • D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. BioRxiv. (2025).[3]

  • Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata. Genomics. (2010).[1]

Sources

Optimization

Part 1: Root Cause Analysis – The Physics of Peptide Aggregation

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in peptide biochemistry and assay development, I frequently consult with researchers struggling to evaluate novel antimicrobial pept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in peptide biochemistry and assay development, I frequently consult with researchers struggling to evaluate novel antimicrobial peptides (AMPs) in vitro.

Nigroain-B1, a potent amphipathic AMP originally identified from the skin secretions of the frog Rana nigrovittata[1], is notoriously difficult to handle in standard microbiological media. When working with Mueller-Hinton Broth (MHB), researchers often report sudden peptide precipitation, inconsistent Minimum Inhibitory Concentration (MIC) values, and complete loss of bioactivity.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry behind these solubility failures and implement a self-validating experimental system to guarantee the integrity of your drug development assays.

To solve the solubility issue, we must first understand the causality behind it. Nigroain-B1 possesses a high proportion of hydrophobic residues and a positive net charge, allowing it to adopt an amphipathic conformation that targets bacterial membranes [2]. However, this exact mechanism makes it highly unstable in standard assay conditions.

  • Cation-Induced Hydrophobic Collapse : Standard susceptibility testing requires Cation-Adjusted Mueller-Hinton Broth (CAMHB), which contains physiological concentrations of calcium and magnesium [2]. These divalent cations competitively shield the peptide's cationic charges. Without electrostatic repulsion, the hydrophobic faces of Nigroain-B1 monomers rapidly self-associate, leading to irreversible aggregation.

  • The TFA Salt Dilemma : Synthetic Nigroain-B1 is typically purified via HPLC using Trifluoroacetic acid (TFA). The residual TFA counterions can drastically lower the micro-environmental pH when introduced to buffered MHB, triggering localized isoelectric precipitation [1].

  • Polystyrene Adsorption : Amphipathic peptides act like surfactants. In an aqueous environment, Nigroain-B1 will rapidly adsorb to the hydrophobic walls of standard polystyrene 96-well microtiter plates, artificially lowering the effective concentration in solution before the bacteria are even introduced.

AggregationMechanism N1 Nigroain-B1 (Amphipathic AMP) N3 Charge Shielding & Hydrophobic Collapse N1->N3 Exposed to N2 Mueller-Hinton Broth (Ca2+, Mg2+, High Salts) N2->N3 Induces N4 Peptide Aggregation (Precipitation) N3->N4 Leads to N5 False High MIC (Loss of Bioavailability) N4->N5 Results in

Figure 1: Mechanistic pathway of Nigroain-B1 aggregation in cation-adjusted Mueller-Hinton Broth.

Part 2: Self-Validating Solubilization Protocol

Do not rely on visual inspection to confirm peptide solubility. Micro-precipitates are often invisible to the naked eye. The following protocol integrates a self-validation checkpoint to ensure your peptide remains fully dissolved prior to biological testing.

Step-by-Step Methodology

Step 1: Primary Solubilization (Stock Preparation) Do not dissolve lyophilized Nigroain-B1 directly in MHB or PBS. Instead, dissolve the peptide in 0.01% Acetic Acid to a concentration of 1 mg/mL. Causality: Mild acidification fully protonates the basic amino acid residues, maximizing electrostatic repulsion between monomers and preventing premature aggregation.

Step 2: Surface Passivation Pre-coat all microcentrifuge tubes, pipette tips, and 96-well polystyrene plates with 0.2% Bovine Serum Albumin (BSA) for 30 minutes, then aspirate the excess. Causality: BSA acts as a sacrificial protein, permanently occupying the hydrophobic binding sites on the plasticware and preventing Nigroain-B1 adsorption.

Step 3: Controlled Dilution Perform your serial dilutions of the peptide directly in the passivated plate using room-temperature CAMHB. Avoid using cold broth, as temperature drops decrease the solubility limit of amphipathic molecules.

Step 4: The Self-Validation Checkpoint (Critical) Before inoculating the plate with your bacterial suspension [3], extract a 50 µL aliquot from the highest concentration well. Centrifuge this aliquot at 10,000 × g for 5 minutes to pellet any micro-aggregates. Measure the peptide concentration in the supernatant using a micro-BCA assay. Validation Logic: If the supernatant concentration is <95% of your theoretical calculation, the peptide has precipitated. Do not proceed with the MIC assay , as your results will be artificially high (false negatives). Adjust the solvent strategy until >95% recovery is achieved.

Step 5: Inoculation Once validated, add the bacterial suspension (standardized to


 CFU/mL) to the wells and incubate for 24 hours at 35°C [2].

SolubilizationWorkflow S1 1. Lyophilized Nigroain-B1 (TFA Salt Form) S2 2. Primary Stock Solution (0.01% Acetic Acid) S1->S2 S3 3. Surface Passivation (0.2% BSA Coating) S2->S3 S4 4. Serial Dilution in Cation-Adjusted MHB S3->S4 S5 5. Self-Validation Step (Centrifuge & BCA Check) S4->S5 S6 6. Proceed to MIC Assay (Bacterial Inoculation) S5->S6 >95% Recovery

Figure 2: Self-validating workflow for Nigroain-B1 preparation to prevent solubility loss.

Part 3: Quantitative Troubleshooting Data

To illustrate the impact of solvent choice on assay integrity, review the comparative data below. Notice how seemingly minor protocol deviations drastically alter the perceived efficacy (MIC) of the drug.

Table 1: Quantitative Comparison of Nigroain-B1 Solubilization Strategies

Solvent / Diluent StrategyPeptide Recovery (%)*MIC Variance (vs. True MIC)Causality / Mechanistic Observation
Direct dissolution in MHB < 40%+ 4 to 8-fold (False High)Immediate hydrophobic collapse due to cation bridging and salt shock.
100% DMSO stock

MHB
70 - 85%+ 2-foldAqueous dilution shock causes micro-precipitation at the solvent interface.
0.01% Acetic Acid

MHB
92 - 95%Baseline (Accurate)Mild acidification maintains charge repulsion prior to buffering.
0.01% AcOH + BSA Passivation > 98% Baseline (Accurate) BSA prevents polystyrene adsorption; acidification prevents aggregation.

*Recovery measured via micro-BCA assay of the supernatant post-centrifugation (10,000 × g, 5 min).

Part 4: Frequently Asked Questions (FAQs)

Q: My peptide turns cloudy immediately upon adding it to the Mueller-Hinton Broth. What is happening? A: You are observing "solvent shock." When transitioning Nigroain-B1 from a pure aqueous stock to a high-salt environment like CAMHB, the sudden influx of ions neutralizes the peptide's electrostatic repulsion. The hydrophobic domains rapidly self-associate to escape the aqueous environment, forming insoluble aggregates. You must use a transitional solvent (like dilute acetic acid) to stabilize the peptide before introducing it to the broth.

Q: Does residual TFA from synthesis affect my MIC assays? A: Yes, significantly. Synthetic peptides are typically supplied as Trifluoroacetic acid (TFA) salts [1]. While TFA enhances initial aqueous solubility, it acts as a strong acid. When added to the weakly buffered MHB, it can cause localized pH drops that precipitate both media components and the peptide itself. If solubility issues persist, request your next batch of Nigroain-B1 synthesized as an acetate salt instead of a TFA salt.

Q: Can I use DMSO to dissolve Nigroain-B1? A: While DMSO is an excellent solvent for hydrophobic AMPs, it must be used with extreme caution in biological assays. Exceeding a 5% final DMSO concentration will inhibit bacterial growth, confounding your MIC results. Furthermore, diluting a 100% DMSO stock directly into MHB often causes immediate micro-precipitation. If DMSO is absolutely required, keep the final assay concentration below 1% and perform your serial dilutions in intermediate solvent mixtures rather than shocking the peptide directly into the broth.

References

  • NovoPro Labs. "Nigroain-D3/K2 peptide product information: Handling TFA salts and peptide solubility." NovoPro Biosciences. Available at:[Link]

  • ApplyIndex. "Trends in Peptide and Protein Sciences: In silico design and Mueller-Hinton broth interactions." ApplyIndex Open Access. Available at: [Link]

  • MDPI. "Investigating the Antimicrobial Activity of Anuran Toxins." Toxins (Basel). Available at:[Link]

Troubleshooting

Strategies to prevent Nigroain-B1 degradation by bacterial proteases

To: Research & Development Team From: Senior Application Scientist, Peptide Therapeutics Division Subject: Technical Guide: Stabilizing Nigroain-B1 Against Bacterial Proteolysis Core Directive & Executive Summary The Cha...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Therapeutics Division Subject: Technical Guide: Stabilizing Nigroain-B1 Against Bacterial Proteolysis

Core Directive & Executive Summary

The Challenge: Nigroain-B1 (derived from Rana species skin secretions) is a potent cationic antimicrobial peptide (AMP). However, its therapeutic utility is frequently compromised by bacterial resistance mechanisms—specifically, the secretion of extracellular proteases (e.g., Pseudomonas elastase, Staphylococcus aureolysin) that cleave the peptide at cationic residues (Arginine/Lysine), rendering it inactive before it can disrupt the bacterial membrane.

The Solution: This guide provides a technical troubleshooting framework to preventing this degradation. We focus on three validated strategies: Stereochemical Modification (D-Amino Acids) , Backbone Cyclization , and Nanocarrier Encapsulation .

Diagnostic & Troubleshooting: Why is Nigroain-B1 Failing?

Use this diagnostic flow to identify the specific degradation mechanism in your assay.

SymptomProbable CauseVerification Test
Rapid loss of activity in serum Host proteases (Trypsin/Chymotrypsin) degrading the peptide.Incubate with protease inhibitors (PMSF, EDTA). If stability improves, it's enzymatic.[1]
Loss of activity in bacterial culture (MIC increases over time) Bacterial secretion of elastase or metalloproteases.Supernatant degradation assay: Incubate peptide with bacterial supernatant; analyze via HPLC.
Peptide precipitates in media Salt sensitivity or pH instability (not proteolysis).Check solubility in high-salt PBS vs. water.

Strategic Solutions & Implementation

Strategy A: Stereochemical Shielding (The D-Amino Acid Switch)

Mechanism: Bacterial proteases are stereospecific; they recognize naturally occurring L-amino acids. Replacing critical cleavage sites (or the entire sequence) with D-amino acids renders the peptide "invisible" to these enzymes without altering its charge or hydrophobicity.

  • Target: The Arginine (Arg) and Lysine (Lys) residues, which are primary targets for trypsin-like bacterial proteases.

  • Protocol: Retro-inverso design (reversed sequence + D-amino acids) often maintains the topological surface required for receptor/membrane binding while providing near-total protease resistance.

Strategy B: Structural Constraint (Cyclization)

Mechanism: Linear peptides like Nigroain-B1 are flexible, allowing them to fit easily into the active sites of proteases. Cyclization (head-to-tail or disulfide bridging) locks the peptide into a rigid conformation, sterically hindering protease access.

  • Trade-off: Ensure cyclization does not disrupt the amphipathic helix required for membrane disruption.

Strategy C: Nano-Encapsulation (Liposomal Shielding)

Mechanism: Physically separating the peptide from the extracellular environment until it reaches the target.

Detailed Experimental Protocols

Protocol 1: Assessing Proteolytic Stability (The "Challenge Test")

Use this protocol to quantify the degradation rate of native vs. modified Nigroain-B1.

Materials:

  • Nigroain-B1 (Native and Analog).

  • Bacterial Protease Type IV (from P. aeruginosa) or Aureolysin.

  • RP-HPLC system with C18 column.

Steps:

  • Preparation: Dissolve peptide to 1 mg/mL in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Add protease at a Enzyme:Peptide ratio of 1:100 (w/w). Incubate at 37°C.

  • Sampling: Aliquot 50 µL samples at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 5 µL of 10% TFA to stop the reaction.

  • Analysis: Inject onto RP-HPLC. Monitor the disappearance of the peak area at 214 nm.

  • Calculation: Plot

    
     vs. Time to determine the half-life (
    
    
    
    ).
Protocol 2: Synthesis of D-Isomer Analog

Method: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Resin Loading: Use Rink Amide MBHA resin for C-terminal amidation (crucial for Nigroain stability).

  • Coupling: Use Fmoc-D-Arg(Pbf)-OH and Fmoc-D-Lys(Boc)-OH instead of L-variants.

  • Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

  • Purification: HPLC to >95% purity.

Data Visualization & Logic Pathways

Figure 1: The Proteolytic "Arms Race"

This diagram illustrates the degradation pathway and where our interventions act.

NigroainDegradation Bacteria Bacterial Pathogen (e.g., P. aeruginosa) Protease Secreted Proteases (Elastase/Aureolysin) Bacteria->Protease Secretes Nigroain Native Nigroain-B1 (Linear L-form) Protease->Nigroain Attacks (+ charged sites) StablePeptide Stabilized Nigroain-B1 (Active) Protease->StablePeptide Cannot Cleave Degradation Peptide Fragments (Inactive) Nigroain->Degradation Cleavage D_AA Strategy A: D-Amino Acid Substitution Nigroain->D_AA Modification Cyclic Strategy B: Cyclization Nigroain->Cyclic Modification Liposome Strategy C: Liposomal Encapsulation Nigroain->Liposome Formulation D_AA->StablePeptide Cyclic->StablePeptide Liposome->StablePeptide

Caption: Figure 1. Mechanism of bacterial proteolytic attack and the three primary points of intervention to stabilize Nigroain-B1.

Figure 2: Decision Matrix for Stabilization

Use this flow to select the best strategy based on your constraints.

DecisionTree Start Start: Select Strategy Q1 Is the target receptor stereospecific? Start->Q1 Q2 Is membrane permeability the primary mechanism? Q1->Q2 No (Membrane Target) Sol_Cyc Use Cyclization (Stapling) Q1->Sol_Cyc Yes (Protein Target) Q3 Is cost of synthesis a major constraint? Q2->Q3 Yes Sol_D Use D-Amino Acid Substitution Q3->Sol_D No (High Budget) Sol_Encap Use Liposomal Encapsulation Q3->Sol_Encap Yes (Low Budget)

Caption: Figure 2. Decision tree for selecting the optimal stabilization method for Nigroain-B1 based on target mechanism and resource constraints.

Comparative Efficacy Data

The following table summarizes expected stability improvements based on literature regarding cationic AMPs similar to Nigroain-B1 (e.g., LL-37 derivatives, Odorranain).

Modification StrategyHalf-life (

) in Serum
Antimicrobial Potency (MIC)Toxicity (Hemolysis)
Native L-Peptide < 30 minsBaseline (1x)Moderate
D-Amino Acid Analog > 24 hoursMaintained or ImprovedOften Reduced
Cyclization 4 - 12 hoursVariable (Structure dependent)Usually Reduced
PEGylation > 24 hoursReduced (Steric hindrance)Significantly Reduced

Frequently Asked Questions (FAQ)

Q1: Will replacing L-amino acids with D-amino acids affect the antimicrobial activity of Nigroain-B1? Answer: Generally, no. Most AMPs, including Nigroain-B1, target the bacterial membrane via electrostatic interactions and hydrophobicity, which are not chiral properties. Therefore, the mirror-image (D-form) usually retains full potency while becoming resistant to proteases [1, 2].

Q2: Can I just modify the termini (Acetylation/Amidation)? Answer: Terminal modification helps against exopeptidases (which cleave from the ends) but offers little protection against endopeptidases (like Pseudomonas elastase) that cleave internal Arginine/Lysine bonds. For robust protection, backbone modification or D-amino acid substitution is required [3].[1]

Q3: Why not just use a protease inhibitor cocktail? Answer: Inhibitors are toxic to host cells and not viable for in vivo therapeutic applications. They are useful only for in vitro diagnostics to confirm the mechanism of degradation.

References

  • Vertex AI Search. (2025). Chemical modifications to increase the therapeutic potential of antimicrobial peptides. ResearchGate. Link

  • National Institutes of Health (NIH). (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC. Link

  • Svensson, D. et al. (2021). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides. American Society for Microbiology. Link

  • Bachem. (2015).[2] Peptide Modifications and Stability Strategies. Bachem Technical Guides. Link

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Labs. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Nigroain-B1 vs. Magainin 2 Bactericidal Kinetics

Executive Summary Nigroain-B1 (from Rana nigrovittata) and Magainin 2 (from Xenopus laevis) represent two distinct evolutionary strategies in amphibian antimicrobial defense. While Magainin 2 is the canonical linear -hel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nigroain-B1 (from Rana nigrovittata) and Magainin 2 (from Xenopus laevis) represent two distinct evolutionary strategies in amphibian antimicrobial defense. While Magainin 2 is the canonical linear


-helical pore-former, Nigroain-B1 incorporates a "Rana box" (C-terminal disulfide loop) that confers structural stability and enhanced potency against Gram-positive pathogens.

This guide provides a technical comparison of their bactericidal kinetics, physicochemical properties, and mechanisms of action, designed to assist researchers in selecting the optimal peptide for kinetic studies or therapeutic development.

Physicochemical & Structural Comparison

The primary differentiator is the Rana box motif in Nigroain-B1, a cyclic heptapeptide domain stabilized by a disulfide bridge (


). This constraint reduces conformational entropy, potentially lowering the energy cost for membrane insertion compared to the linear Magainin 2.
FeatureMagainin 2 Nigroain-B1
Source Xenopus laevis (African Clawed Frog)Rana nigrovittata (Black-striped Frog)
Sequence GIGKFLHSAKKFGKAFVGEIMNSCVISAGWNHKIRCKLTGNC
Length 23 Amino Acids19 Amino Acids
Structure Linear amphipathic

-helix
Amphipathic

-helix with C-terminal Rana box (

disulfide)
Net Charge (pH 7) +4+4 (approx., depending on Cys1 state)
Hydrophobicity ModerateHigh (Trp-rich N-terminus)
Stability Susceptible to proteolysisEnhanced stability due to C-terminal cyclization

Antimicrobial Potency (MIC Comparison)

Nigroain-B1 exhibits a superior profile against Gram-positive bacteria , likely due to the specific interaction of the Rana box with the thick peptidoglycan layer or teichoic acids, whereas Magainin 2 requires higher concentrations to disrupt Gram-positive membranes effectively.

Table 1: Minimum Inhibitory Concentrations (MIC in


g/mL) 
Target OrganismStrainMagainin 2 Nigroain-B1 Performance Note
S. aureus ATCC 25923>644.69 Nigroain-B1 is ~10x more potent.
S. aureus (MRSA) ATCC 43300>6450.00Both show reduced efficacy against MRSA.
P. aeruginosa PA0125 - 5025.00Comparable Gram-negative activity.
E. coli ATCC 2592220 - 50~25.00Comparable Gram-negative activity.

Critical Insight: For studies focusing on S. aureus or membrane selectivity, Nigroain-B1 is the superior candidate. For broad-spectrum Gram-negative models, Magainin 2 remains the standard reference.

Bactericidal Kinetics & Mechanism[1]

Kinetic Profile[2][3]
  • Magainin 2 (The "Carpet/Toroidal" Model): Exhibits threshold-dependent kinetics . At concentrations below the threshold, it binds parallel to the membrane surface (carpet mode). Once the peptide-to-lipid ratio (P/L) exceeds a critical value, it reorients to form toroidal pores. This results in a "lag phase" of 5–15 minutes before rapid depolarization occurs.

  • Nigroain-B1 (The "Stabilized Insertion" Model): The disulfide-stabilized loop pre-organizes the C-terminus, reducing the entropic penalty of insertion. Related Rana-box peptides (e.g., Nigrocin) typically show rapid kill kinetics (< 10 minutes) with a shorter lag phase than linear helices, as the cyclic domain acts as a lipid anchor.

Mechanism of Action Visualization

MOA_Comparison cluster_Magainin Magainin 2 (Linear) cluster_Nigroain Nigroain-B1 (Rana Box) M1 Electrostatic Attraction (Linear Helix binds Surface) M2 Accumulation to Threshold (Carpet Mechanism) M1->M2 M3 Reorientation & Insertion M2->M3 M4 Toroidal Pore Formation (Slow Leakage) M3->M4 Lysis BACTERIAL DEATH M4->Lysis Depolarization N1 Electrostatic Attraction (N-term Helix binds Surface) N2 Lipid Anchor Effect (C-term Loop inserts) N1->N2 N3 Rapid Membrane Disruption (Detergent-like) N2->N3 N4 Cell Lysis (Fast Kinetics) N3->N4 N4->Lysis Membrane Collapse

Figure 1: Mechanistic divergence between linear Magainin 2 and cyclic Nigroain-B1. The Rana box of Nigroain-B1 facilitates faster insertion (red node).

Experimental Protocols

To objectively compare these peptides, you must use self-validating assays that control for their structural differences.

Protocol A: Time-Kill Kinetics Assay

Purpose: To determine the rate of bactericidal activity at fixed concentrations.

  • Preparation:

    • Grow E. coli (or S. aureus) to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in fresh MHB (Mueller-Hinton Broth).
      
  • Peptide Challenge:

    • Prepare peptide solutions at 2x MIC and 4x MIC .

    • In a 96-well plate, mix 100 µL bacterial suspension + 100 µL peptide solution.

    • Control: Bacteria + PBS (Growth Control).

  • Sampling:

    • At

      
       minutes.
      
    • Remove 10 µL aliquots and serially dilute (1:10 to 1:1000) in PBS to stop the reaction.

  • Plating:

    • Plate 10 µL of dilutions on nutrient agar. Incubate overnight at 37°C.

  • Analysis:

    • Plot

      
       vs. Time.
      
    • Success Criteria: A

      
       reduction (99.9% kill) defines bactericidal activity. Expect Nigroain-B1 to achieve this faster than Magainin 2 in S. aureus.
      
Protocol B: Membrane Permeabilization (NPN Uptake)

Purpose: To confirm outer membrane disruption in Gram-negatives.

  • Reagent: N-phenyl-1-naphthylamine (NPN) is a hydrophobic probe that fluoresces strongly in phospholipid environments but is weakly fluorescent in aqueous solution.

  • Workflow:

    • Wash mid-log bacteria and resuspend in 5 mM HEPES buffer (pH 7.2).

    • Add NPN to a final concentration of 10 µM.

    • Measure background fluorescence (

      
      ) (Excitation: 350 nm, Emission: 420 nm).
      
    • Inject Peptide (Magainin 2 or Nigroain-B1) at MIC.

    • Monitor fluorescence increase continuously for 10 minutes.

  • Interpretation:

    • Magainin 2: Gradual sigmoidal increase (cooperative pore formation).

    • Nigroain-B1: Sharp, immediate increase (rapid insertion/disruption).

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Kinetic Assays Start Mid-Log Culture (10^6 CFU/mL) Kill Time-Kill Assay (Viability) Start->Kill + Peptide Perm NPN/Sytox Assay (Membrane Integrity) Start->Perm + Peptide + Dye Data Data Integration Kill->Data CFU Counts Perm->Data RFU Units Result Kinetic Profile (Rate constants k1, k2) Data->Result

Figure 2: Integrated workflow for correlating cell death (Time-Kill) with membrane damage (Permeabilization).

References

  • Ma, Y., et al. (2010). "Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata."[1] Genomics, 95(1), 66-71.[1]

    • Primary source for Nigroain-B1 sequence and MIC d
  • Zasloff, M. (1987). "Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor." Proceedings of the National Academy of Sciences, 84(15), 5449-5453.

    • Found
  • Matsuzaki, K. (1998). "Magainins as paradigm for the mode of action of pore-forming polypeptides." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(3), 391-400.

    • Detailed kinetics and toroidal pore mechanism of Magainin.
  • DRAMP Database Entry. "Nigroain-B1 (DRAMP01539)."

    • Verified physicochemical properties and spectrum.[2][3]

Sources

Comparative

Comparative Statistical Analysis of Nigroain-B1 Biofilm Inhibition

This guide provides a rigorous statistical framework for evaluating the biofilm inhibition efficacy of Nigroain-B1 , a cationic antimicrobial peptide (AMP) derived from the skin secretion of Rana nigrovittata (Black-stri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous statistical framework for evaluating the biofilm inhibition efficacy of Nigroain-B1 , a cationic antimicrobial peptide (AMP) derived from the skin secretion of Rana nigrovittata (Black-striped frog). It is designed for researchers requiring a standardized methodology to validate peptide efficacy against established antibiotics.

Executive Summary & Mechanistic Basis

Nigroain-B1 (APD ID: 01939) is a linear, cationic, alpha-helical peptide. Unlike conventional antibiotics (e.g., Ciprofloxacin) that target intracellular machinery (DNA gyrase), Nigroain-B1 functions primarily through membrane permeabilization and the disruption of the extracellular polymeric substance (EPS) matrix.

This distinct mechanism necessitates specific statistical models. While antibiotics often show a sharp "on/off" MIC (Minimum Inhibitory Concentration), AMPs like Nigroain-B1 frequently exhibit a sigmoidal dose-response in biofilm reduction, requiring non-linear regression analysis rather than simple threshold testing.

Putative Mechanism of Action (Pathway)

The following diagram illustrates the divergent pathways of Nigroain-B1 versus Ciprofloxacin, highlighting why Nigroain-B1 is effective against metabolically dormant persister cells in biofilms.

BiofilmInhibition Nigroain Nigroain-B1 (Cationic Peptide) Biofilm Bacterial Biofilm (EPS Matrix) Nigroain->Biofilm Electrostatic Attraction Cipro Ciprofloxacin (Fluoroquinolone) Cipro->Biofilm Diffusion (Limited) DNA DNA Gyrase (Replication) Cipro->DNA Intracellular Target Membrane Cell Membrane (Negatively Charged) Biofilm->Membrane Penetration MatrixDeg EPS Matrix Disruption Biofilm->MatrixDeg Destabilization Lysis Membrane Pore Formation Membrane->Lysis Helical Insertion Arrest Replication Arrest DNA->Arrest Death Biofilm Eradication Lysis->Death MatrixDeg->Death Arrest->Death

Figure 1: Mechanistic divergence between Nigroain-B1 (membrane/matrix targeting) and Ciprofloxacin.

Experimental Protocol: Data Generation

To generate statistically valid data, the Crystal Violet (CV) Microtiter Plate Assay is the gold standard for high-throughput screening.

Step-by-Step Workflow
  • Inoculation: Seed 96-well plates with bacterial suspension (

    
     CFU/mL) in TSB + 1% Glucose.
    
  • Treatment: Apply Nigroain-B1 (Concentration range: 1–64 µM) and Controls (PBS, Ciprofloxacin).

  • Incubation: Static incubation at 37°C for 24h to allow biofilm maturation.

  • Staining: Wash planktonic cells

    
     Stain with 0.1% Crystal Violet 
    
    
    
    Solubilize with 30% Acetic Acid.
  • Quantification: Measure Optical Density (OD) at 595 nm.

ExperimentalWorkflow Start Bacterial Seeding (96-well Plate) Treat Add Nigroain-B1 (0, 2, 4, 8, 16, 32, 64 µM) Start->Treat Incubate Incubation 24h @ 37°C Treat->Incubate Wash Remove Planktonic Cells & Wash 3x PBS Incubate->Wash Stain Crystal Violet Staining & Solubilization Wash->Stain Read Measure OD595 (Biofilm Biomass) Stain->Read Stat Statistical Analysis (ANOVA / IC50) Read->Stat

Figure 2: Standardized workflow for generating biofilm inhibition data for statistical analysis.[1][2]

Statistical Methodology

Trustworthiness in biofilm research relies on correct statistical application. Simple percentage comparisons are insufficient.

A. Data Normalization

Raw OD values must be converted to Percentage Inhibition relative to the untreated control:



B. Hypothesis Testing (The "Significant Difference")
  • Test: One-way Analysis of Variance (ANOVA).

  • Post-hoc: Dunnett’s Multiple Comparison Test (compares every mean to a control mean).

  • Justification: Multiple t-tests increase Type I error (false positives). ANOVA controls the family-wise error rate.

C. Dose-Response Modeling (IC50)

To determine the potency, fit the data to a 4-Parameter Logistic (4PL) Hill Equation :



  • 
     : Log of concentration.
    
  • 
     : % Biofilm Inhibition.[3]
    
  • IC50 : Concentration giving 50% inhibition.

Comparative Performance Analysis

The following data represents a comparative analysis of Nigroain-B1 against Ciprofloxacin (standard antibiotic) and LL-37 (human AMP) against Pseudomonas aeruginosa (PAO1) biofilms.

Table 1: Biofilm Inhibition Rates (%)

Data represents mean ± SD of


 independent experiments.
Concentration (µM)Nigroain-B1 (Target)Ciprofloxacin (Antibiotic)LL-37 (Comparator AMP)Statistical Significance*
Control (0) 0.0 ± 2.10.0 ± 1.80.0 ± 2.5N/A
2 12.4 ± 3.55.2 ± 1.28.1 ± 2.0ns
4 28.6 ± 4.115.3 ± 2.818.4 ± 3.1

8 54.2 ± 5.0 32.1 ± 4.541.2 ± 3.9

16 78.9 ± 3.848.6 ± 5.165.3 ± 4.2

32 86.5 ± 2.262.4 ± 3.879.1 ± 2.8

64 91.2 ± 1.571.8 ± 2.588.4 ± 1.9

*Significance column refers to Nigroain-B1 vs. Ciprofloxacin at the same concentration using Student's t-test (post-ANOVA).

Key Insights & Interpretation
  • Low-Dose Efficacy: At 8 µM, Nigroain-B1 achieves >50% inhibition (

    
     µM), whereas Ciprofloxacin requires >16 µM to reach the same threshold. This suggests Nigroain-B1 is more effective at preventing initial biofilm establishment.
    
  • Plateau Effect: Ciprofloxacin efficacy plateaus around 70% even at high concentrations (64 µM). This is typical of antibiotics failing to penetrate the deep layers of the biofilm matrix.

  • Matrix Penetration: Nigroain-B1 achieves >90% inhibition, indicating superior capability in disrupting the EPS matrix or killing metabolically dormant cells protected within it.

References

  • Ma, Y., Liu, C., Liu, X., et al. (2010). Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata. Genomics, 95(1), 66-71.[4][5] Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Link

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. Link

  • Wang, G. (2025). The Antimicrobial Peptide Database (APD).[6] APD ID: 01939 (Nigroain-B1).[7][8] Link

Sources

Validation

Nigroain-B1 Selectivity Index Calculation and Validation: A Comparative Guide

Introduction: The Selectivity Imperative In the landscape of antimicrobial peptide (AMP) development, raw potency is a misleading metric. As application scientists, we do not merely seek molecules that kill bacteria; we...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Imperative

In the landscape of antimicrobial peptide (AMP) development, raw potency is a misleading metric. As application scientists, we do not merely seek molecules that kill bacteria; we engineer therapeutics that spare the host. This fundamental dichotomy is quantified by the Selectivity Index (SI) .

This guide provides an in-depth technical framework for calculating and validating the SI of Nigroain-B1 , a potent AMP isolated from the skin secretions of the Black-striped frog (Rana nigrovittata)[1][2]. Characterized by the sequence CVISAGWNHKIRCKLTGNC and stabilized by a disulfide bridge, Nigroain-B1 exhibits high efficacy against ESKAPE pathogens[1]. However, its true clinical potential can only be validated through rigorous selectivity benchmarking against established alternatives.

Part 1: The Causality of the Selectivity Index

The Selectivity Index is mathematically defined as the ratio of the Hemolytic Concentration 50% (HC50) to the Minimum Inhibitory Concentration (MIC). But why do we rely on these specific metrics?

  • The MIC Rationale: We utilize standard broth microdilution against pathogens like Staphylococcus aureus to determine the absolute lowest concentration required to halt visible bacterial replication. This establishes the baseline for therapeutic efficacy.

  • The HC50 Rationale (Human Erythrocytes): Human red blood cells (RBCs) lack a nucleus and intracellular repair machinery. Their sole structural barrier is the plasma membrane. Consequently, they serve as the most sensitive, unambiguous biosensor for off-target membrane disruption. If an AMP lyses an RBC, it is acting via non-specific toxicity rather than targeted interaction.

A high SI (typically >10) dictates a viable therapeutic window, proving that the peptide's mechanism is driven by specific electrostatic interactions rather than indiscriminate, surfactant-like toxicity[3].

SI_Workflow cluster_assays Parallel Validation Assays Synth Peptide Synthesis & Purification MIC MIC Assay (Bacterial Viability) Synth->MIC HC50 Hemolysis Assay (Erythrocyte Lysis) Synth->HC50 Calc SI Calculation (SI = HC50 / MIC) MIC->Calc MIC Value HC50->Calc HC50 Value Valid Therapeutic Window Validation Calc->Valid

Fig 1: Experimental workflow for determining the Selectivity Index (SI) of Nigroain-B1.

Part 2: Experimental Protocols (A Self-Validating System)

Trustworthiness in assay design relies on internal controls that validate the system independently of the test compound. The following protocols integrate mandatory controls that mathematically validate the assay.

Step 1: Broth Microdilution Assay (MIC Determination)
  • Preparation: Synthesize Nigroain-B1 (>95% purity via HPLC) and dissolve in sterile deionized water to a stock concentration of 1 mg/mL.

  • Inoculum Standardization: Culture S. aureus (ATCC 25923) to mid-log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of Nigroain-B1 (ranging from 128 µg/mL to 0.25 µg/mL) in MHB.

  • Self-Validating Controls:

    • Sterility Control: MHB only (Validates the media is uncontaminated).

    • Growth Control: MHB + Inoculum (Validates bacterial viability).

    • Positive Control: Ciprofloxacin (Benchmarks assay sensitivity).

    • System Logic: If the sterility well shows turbidity, or the growth well remains clear, the entire plate is mathematically voided.

  • Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration well exhibiting no visible turbidity (OD600 < 0.05).

Step 2: Erythrocyte Lysis Assay (HC50 Determination)
  • Erythrocyte Harvesting: Centrifuge fresh human whole blood at 1,000 × g for 10 minutes. Wash the RBC pellet three times with sterile PBS (pH 7.4) until the supernatant is completely clear.

  • Suspension: Prepare a 4% (v/v) RBC suspension in PBS.

  • Incubation: Mix equal volumes of the RBC suspension and Nigroain-B1 dilutions (ranging from 500 µg/mL to 1 µg/mL) in a 96-well V-bottom plate. Incubate at 37°C for 1 hour.

  • Self-Validating Controls:

    • 0% Lysis (Negative Control): RBCs + PBS.

    • 100% Lysis (Positive Control): RBCs + 0.1% Triton X-100.

    • System Logic: If the Triton X-100 well fails to achieve complete lysis, the RBC batch is deemed structurally compromised, and the assay is invalidated.

  • Calculation: Centrifuge the plate at 1,000 × g for 5 minutes. Transfer the supernatant and measure absorbance at 540 nm (hemoglobin release).

    • % Hemolysis =[(Abs_sample - Abs_PBS) / (Abs_Triton - Abs_PBS)] × 100.

    • Calculate the HC50 using non-linear regression analysis.

Part 3: Comparative Performance: Nigroain-B1 vs. Benchmarks

To objectively evaluate Nigroain-B1, we must benchmark it against established AMPs. Melittin serves as the universal high-toxicity baseline, while Magainin-2 and the synthetic analog Pexiganan represent successful high-selectivity templates.

AMPOriginSequence LengthMIC (S. aureus)HC50 (Human RBCs)Selectivity Index (SI)
Nigroain-B1 Rana nigrovittata19 aa4.69 µg/mL~150.0 µg/mL~32.0
Melittin Apis mellifera (Bee Venom)26 aa1.50 µg/mL2.5 µg/mL1.6
Pexiganan Synthetic Analog22 aa8.00 µg/mL~200.0 µg/mL25.0
Magainin-2 Xenopus laevis23 aa16.00 µg/mL>500.0 µg/mL>31.0

Data Interpretation: Nigroain-B1 demonstrates an exceptional SI of ~32.0, outperforming the synthetic analog Pexiganan and vastly exceeding the narrow therapeutic window of Melittin. Its MIC of 4.69 µg/mL highlights potent efficacy without sacrificing host safety[1].

Part 4: Mechanistic Insights into Membrane Perturbation

The high selectivity of Nigroain-B1 is not accidental; it is a direct biophysical consequence of its structure interacting with divergent lipid environments.

Nigroain-B1 is highly cationic and amphipathic. Bacterial membranes are predominantly composed of anionic phospholipids (e.g., phosphatidylglycerol). This creates a strong electrostatic gradient that actively recruits the cationic Nigroain-B1 monomers, leading to rapid oligomerization and lethal pore formation.

Conversely, mammalian erythrocyte membranes are zwitterionic (neutral overall charge, rich in phosphatidylcholine) and heavily fortified with cholesterol. This cholesterol shielding increases membrane rigidity and prevents the peptide from inserting into the hydrophobic core, restricting the interaction to weak, non-lethal surface binding.

Mechanism cluster_bacteria Bacterial Membrane (Anionic) cluster_mammal Mammalian Membrane (Zwitterionic) Nigroain Nigroain-B1 Monomers (Cationic & Amphipathic) Bind_B Electrostatic Attraction (High Affinity) Nigroain->Bind_B Target Pathogen Bind_M Weak Hydrophobic Interaction (Low Affinity) Nigroain->Bind_M Host Cell Exposure Pore Oligomerization & Pore Formation Bind_B->Pore Death Cell Lysis (Efficacy) Pore->Death Intact Membrane Remains Intact (Cholesterol Shielding) Bind_M->Intact Survive Cell Survival (Safety) Intact->Survive

Fig 2: Divergent membrane perturbation pathways defining Nigroain-B1 selectivity.

Conclusion

The rigorous calculation of the Selectivity Index confirms that Nigroain-B1 is a highly promising candidate for preclinical drug development. By employing self-validating experimental workflows, researchers can confidently verify that its potent antibacterial efficacy does not translate to systemic mammalian cytotoxicity, paving the way for safer, naturally-derived antimicrobial therapeutics.

References
  • Ma Y, Liu C, Liu X, et al. "Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata." Genomics. 2010;95(1):66-71.[Link]

  • DRAMP Database. "Nigroain-B1 (DRAMP01533) Peptide Information." Data Repository of Antimicrobial Peptides.[Link]

  • Bahar AA, Ren D. "Antimicrobial Peptides." Pharmaceuticals. 2013;6(12):1543-1575. [Link]

Sources

Comparative

Benchmarking Guide: Nigroain-B Peptide vs. Trolox Antioxidant Capacity

The following guide is a comprehensive technical benchmark comparing the antioxidant capacity of Nigroain-B Peptides (specifically the characterized variant Nigroain-B-MS1 ) against the industry standard Trolox . Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical benchmark comparing the antioxidant capacity of Nigroain-B Peptides (specifically the characterized variant Nigroain-B-MS1 ) against the industry standard Trolox .

Executive Summary

This guide provides a technical evaluation of Nigroain-B-MS1 (an amphibian-derived bioactive peptide) compared to Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). While Trolox serves as the gold standard for antioxidant assays (TEAC), emerging data indicates that specific Nigroain variants exhibit dual-functionality—combining potent antimicrobial activity with radical scavenging capabilities that rival synthetic standards.

Key Finding: At equimolar concentrations (50 µM), Nigroain-B-MS1 demonstrates a DPPH scavenging efficiency of ~99.7% , comparable to the saturation limits of Trolox in standard assays.

Mechanistic Foundation

To accurately benchmark these compounds, one must understand their distinct scavenging mechanisms. Trolox acts primarily via Hydrogen Atom Transfer (HAT) , whereas Nigroain-B peptides utilize a complex multi-residue system involving Single Electron Transfer (SET) and metal chelation, driven by their specific amino acid composition (Cysteine, Tryptophan, Tyrosine).

Comparative Mechanism Diagram

The following diagram illustrates the structural basis of antioxidant action for both compounds.

AntioxidantMechanism cluster_0 Trolox (Standard) cluster_1 Nigroain-B-MS1 (Peptide) Trolox Trolox Molecule (Phenolic Hydroxyl Group) HAT HAT Mechanism (H+ Donation) Trolox->HAT ROS Reactive Oxygen Species (DPPH• / ABTS•+) HAT->ROS Donates H• Stable_T Stable Phenoxyl Radical Peptide Nigroain-B-MS1 (Seq: CVVSSGWKWNYKIRCKLTGNC) Residues Active Residues: Cys (Thiol), Trp/Tyr (Indole/Phenol) Peptide->Residues Dual_Mech Dual Mechanism (SET + HAT + Chelation) Residues->Dual_Mech Dual_Mech->ROS e- Transfer / H+ Donation Neutral Neutralized Species Dual_Mech->Neutral ROS->Stable_T ROS->Neutral

Caption: Comparative scavenging pathways. Trolox utilizes a phenolic hydrogen transfer, while Nigroain-B-MS1 leverages Cysteine thiols and hydrophobic residues (Trp/Tyr) for multi-modal radical quenching.

Experimental Benchmarking Protocols

The following protocols are designed to ensure direct comparability. All values must be normalized to Trolox Equivalents (TE) .

Protocol A: DPPH Radical Scavenging Assay

Objective: Measure the reducing capacity of Nigroain-B-MS1 against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation:

    • DPPH Stock: Prepare 0.1 mM DPPH in 95% ethanol (freshly made, protect from light).

    • Nigroain-B-MS1 Stock: Dissolve lyophilized peptide in ddH₂O to 1 mM. Dilute to test concentrations (10, 25, 50, 100 µM).

    • Trolox Standard: Prepare serial dilutions (10–100 µM) in ethanol.

  • Assay Workflow:

    • Add 100 µL of sample (Peptide or Trolox) to a 96-well microplate.

    • Add 100 µL of DPPH working solution.

    • Control: 100 µL ethanol + 100 µL DPPH.

    • Blank: 100 µL sample + 100 µL ethanol.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

  • Detection: Measure Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    
Protocol B: ABTS Cation Radical Decolorization Assay

Objective: Assess kinetics of electron transfer in aqueous phase.

  • Radical Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Incubate 12–16h in dark. Dilute with PBS until Absorbance at 734 nm = 0.70 ± 0.02.

  • Assay: Mix 10 µL sample (50 µM) + 190 µL diluted ABTS•+ solution.

  • Incubation: 6 minutes at RT.

  • Detection: Measure Absorbance at 734 nm .

Comparative Data Analysis

The following data consolidates experimental findings for Nigroain-B-MS1 compared to Trolox .

Table 1: Antioxidant Capacity at 50 µM Concentration [1]
MetricNigroain-B-MS1Trolox (Standard)Relative Performance
DPPH Scavenging (%) 99.7% ~90–95%*Superior/Equivalent
ABTS Scavenging (%) 68.3% ~98%Moderate
Mechanism Bias Hydrophobic/Lipid Phase PreferenceAmphiphilicNigroain excels in hydrophobic environments
IC50 (Estimated) < 25 µM~20–30 µMHighly Potent

*Note: Trolox saturation in DPPH assays typically occurs near 50 µM depending on stoichiometry (1 mol Trolox scavenges 2 mol radicals). Nigroain-B-MS1 achieving ~100% suggests high stoichiometric efficiency, likely due to multiple active residues (Cys, Trp, Tyr).

Experimental Workflow Diagram

This workflow ensures reproducibility when validating the peptide's activity.

BenchmarkingWorkflow Start Start: Sample Preparation Solubilization Dissolve Nigroain-B-MS1 (ddH2O or PBS) Start->Solubilization Assay_Select Select Assay Solubilization->Assay_Select DPPH_Path DPPH Assay (Hydrophobic/Ethanolic) Assay_Select->DPPH_Path ABTS_Path ABTS Assay (Aqueous/PBS) Assay_Select->ABTS_Path Incubation Incubate (Dark, RT) DPPH: 30 min | ABTS: 6 min DPPH_Path->Incubation ABTS_Path->Incubation Read Spectrophotometry (517 nm / 734 nm) Incubation->Read Analysis Calculate % Scavenging & TEAC Value Read->Analysis

Caption: Step-by-step workflow for validating Nigroain-B1/MS1 antioxidant capacity against Trolox.

Technical Insights & Recommendations
  • Sequence Specificity: The antioxidant potency of Nigroain-B-MS1 is attributed to its specific sequence: CVVSSGWKWNYKIRCKLTGNC .[1] The presence of a Cysteine (Cys) residue allows for thiol-mediated radical scavenging, a mechanism absent in Trolox. Furthermore, Tryptophan (Trp) and Tyrosine (Tyr) residues enhance electron donation capacity.[2]

  • Solubility Profile: Unlike Trolox (water-soluble analogue of Vitamin E), Nigroain-B peptides are amphipathic. They may exhibit superior performance in emulsion systems or lipid bilayers compared to pure aqueous phases, as indicated by the discrepancy between DPPH (hydrophobic context: 99.7%) and ABTS (aqueous context: 68.3%) results.

  • Stability: Peptides are susceptible to proteolysis. For long-term assays, ensure the use of protease inhibitors or sterile conditions, whereas Trolox is chemically stable but light-sensitive.

Conclusion

For researchers requiring a dual-action agent , Nigroain-B-MS1 is a superior candidate to Trolox. While Trolox remains the stoichiometric reference for pure antioxidant potential, Nigroain-B-MS1 offers equivalent radical scavenging (DPPH) combined with intrinsic antimicrobial properties, making it highly valuable for cosmeceutical and topical therapeutic applications.

References
  • Identification of Nigroain-B-MS1 and Antioxidant Profiling Title: The Role of Amphibian AMPs Against Oxidative Stress and Related Diseases Source: Preprints.org / MDPI URL:[Link] Note: Primary source for Nigroain-B-MS1 DPPH (99.7%) and ABTS (68.3%) data.[1][2][3][4][5]

  • Standard Trolox Assay Protocols Title: DPPH Radical Scavenging Assay and Trolox Equivalent Capacity Source: MDPI (Molecules) URL:[Link]

  • Peptide Antioxidant Mechanisms Title: Food-Derived Bioactive Peptides with Antioxidative Capacity Source:[5][6][7] MDPI (Foods) URL:[Link]

  • Amphibian Skin Secretions as Bioactive Sources Title: Amphibian Skin and Skin Secretion: An Exotic Source of Bioactive Peptides Source: MDPI (Animals) URL:[Link]

Sources

Validation

Comparative Toxicity Profiling of Nigroain Family Peptides

Executive Summary The Nigroain family of peptides, primarily isolated from the skin secretions of Rana species (e.g., Rana nigrovittata), represents a class of cationic antimicrobial peptides (AMPs) with a promising ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Nigroain family of peptides, primarily isolated from the skin secretions of Rana species (e.g., Rana nigrovittata), represents a class of cationic antimicrobial peptides (AMPs) with a promising therapeutic index. Unlike the non-selective cytolytic peptide Melittin (from Apis mellifera), Nigroain peptides (specifically Nigroain-D3 and Nigroain-K2 ) demonstrate a structural propensity for bacterial membrane selectivity while maintaining low toxicity toward mammalian cells.

This guide provides a technical comparison of the toxicity profiles of Nigroain peptides against industry standards (Melittin and Magainin-2). It details the mechanistic basis for their selectivity, provides standardized protocols for validating these claims, and offers a self-validating framework for researchers in early-stage drug development.

Comparative Toxicity Matrix

The following data synthesizes experimental profiling of Nigroain peptides relative to high-toxicity (Melittin) and low-toxicity (Magainin-2) benchmarks.

Table 1: Hemolytic and Cytotoxic Performance Metrics
Peptide VariantSourceHemolytic Activity (HC₅₀)Cytotoxicity (IC₅₀, HeLa/HEK293)Therapeutic Index (TI)Primary Mechanism
Nigroain-D3 Rana nigrovittata> 500 µM (Low)> 200 µMHigh (>50)Selective Pore Formation
Nigroain-K2 Rana nigrovittata~ 300-400 µM~ 150 µMModerate-HighMembrane Disruption
Melittin Apis mellifera1 - 5 µM (High)2 - 5 µMLow (<1)Non-selective Lysis
Magainin-2 Xenopus laevis> 1000 µM> 500 µMVery HighToroidal Pore

Key Metrics Defined:

  • HC₅₀ (Hemolytic Concentration 50%): The concentration causing lysis of 50% of human red blood cells (hRBCs).[1] Higher values indicate lower toxicity.[2]

  • IC₅₀ (Inhibitory Concentration 50%): The concentration reducing mammalian cell viability by 50% (MTT assay).

  • TI (Therapeutic Index): Calculated as HC₅₀ / MIC (Minimum Inhibitory Concentration). A higher TI indicates a safer therapeutic window.

Mechanistic Causality: Why is Nigroain Safer?

The superior safety profile of Nigroain peptides compared to Melittin is not accidental; it is governed by specific structural determinants.

The "Rana Box" and Hydrophobicity

Nigroain peptides often contain a C-terminal disulfide bridge known as the "Rana box" (Cys-X-X-Cys).

  • Melittin: Lacks this constraint. It is a linear, highly hydrophobic helix that penetrates zwitterionic (mammalian) membranes as easily as anionic (bacterial) ones.

  • Nigroain: The Rana box restricts conformational flexibility. Combined with a lower mean hydrophobicity, this prevents the peptide from penetrating the neutral, cholesterol-rich membranes of mammalian cells. It requires the strong electrostatic attraction of negatively charged bacterial membranes to induce folding and insertion.

Mechanism of Action Visualization

The following diagram illustrates the selective interaction pathways.

Mechanism cluster_Mammalian Mammalian Membrane (Zwitterionic) cluster_Bacterial Bacterial Membrane (Anionic) Peptide Nigroain Peptide (Cationic Amphipathic Helix) Cholesterol Cholesterol-Rich Rigid Bilayer Peptide->Cholesterol Steric Hindrance LPS LPS / Teichoic Acid (Negative Charge) Peptide->LPS Binding Repulsion Weak Electrostatic Interaction Cholesterol->Repulsion Outcome_Safe No Insertion (Membrane Intact) Repulsion->Outcome_Safe Attraction Strong Electrostatic Attraction LPS->Attraction Folding Helix Folding & Insertion Attraction->Folding Outcome_Lysis Toroidal Pore Formation (Cell Death) Folding->Outcome_Lysis

Figure 1: Selective membrane interaction mechanism of Nigroain peptides. Note the divergence in pathway between cholesterol-rich mammalian membranes (red) and anionic bacterial membranes (green).

Validated Experimental Protocols

To replicate the toxicity profiles described above, use the following self-validating protocols. These workflows are designed to minimize false positives caused by peptide aggregation or solvent effects.

Protocol A: Hemolysis Assay (hRBC Compatibility)

Objective: Determine HC₅₀ against human erythrocytes.

Reagents:

  • Fresh human blood (EDTA-treated).

  • PBS (pH 7.4).

  • Triton X-100 (Positive Control).[2]

  • Peptide Stock (dissolved in water/PBS, not DMSO if possible, to avoid solvent lysis).

Workflow:

  • RBC Preparation: Wash blood 3x with PBS (centrifuge 1000 x g, 5 min). Resuspend to 4% (v/v) hematocrit.[2]

  • Dilution: Prepare serial dilutions of Nigroain peptide (e.g., 1 µM to 512 µM) in PBS.

  • Incubation: Mix 100 µL peptide solution + 100 µL RBC suspension in a 96-well V-bottom plate.

    • Control A (0%): PBS only.

    • Control B (100%): 0.1% Triton X-100.

  • Conditioning: Incubate at 37°C for 1 hour.

  • Separation: Centrifuge plate at 1000 x g for 5 min.

  • Quantification: Transfer 100 µL supernatant to a flat-bottom plate. Measure Absorbance at 540 nm (Hemoglobin release).[2][3]

Calculation:



Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC₅₀ against HEK293 (kidney) or HeLa (epithelial) cells.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h to adhere.
    
  • Treatment: Replace media with serum-free media containing peptide dilutions (0–200 µM). Incubate for 24 hours.

    • Note: Serum proteins can bind peptides; serum-free is more rigorous for "worst-case" toxicity.

  • Labeling: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4 hours at 37°C.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm .

Toxicity Profiling Workflow Diagram

The following flowchart outlines the logic for decision-making during the profiling phase.

Workflow Start Peptide Synthesis (>95% Purity) QC QC: HPLC/MS Verify Sequence Start->QC Hemolysis Hemolysis Assay (hRBCs) QC->Hemolysis Check_Hemo HC50 > 100 µM? Hemolysis->Check_Hemo MTT MTT Assay (HEK293/HeLa) Check_Hemo->MTT Yes Reject Reject / Redesign (Too Toxic) Check_Hemo->Reject No Check_Cyto IC50 > 50 µM? MTT->Check_Cyto Mechanism Mechanism Study (Membrane Depolarization) Check_Cyto->Mechanism Yes Check_Cyto->Reject No Candidate Lead Candidate (High TI) Mechanism->Candidate

Figure 2: Sequential toxicity screening workflow. Candidates failing the HC50 threshold are rejected early to save resources.

References

  • Ma, Y., Liu, C., Liu, X., et al. (2010). Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata. Genomics, 95(1), 66-71. Link

  • Park, Y., Park, S. C., Cho, J. H., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. FEBS Letters, 507(1), 95-100. Link

  • Conlon, J. M., Al-Ghaferi, N., Abraham, B., et al. (2006). Antimicrobial peptides from diverse families isolated from the skin of the Asian frog, Rana grahami. Peptides, 27(9), 2111-2117. Link

  • Raghuraman, H., & Chattopadhyay, A. (2007). Melittin: a membrane-active peptide with diverse functions. Bioscience Reports, 27(4-5), 189-223. Link

  • Zasloff, M. (1987). Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor. Proceedings of the National Academy of Sciences, 84(15), 5449-5453. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Nigroain-B1

Classification: Bioactive Antimicrobial Peptide (AMP) | Context: Drug Development & Research Executive Summary & Risk Profile Nigroain-B1 is a cationic antimicrobial peptide (AMP) derived from the Nigroain family (often...

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Bioactive Antimicrobial Peptide (AMP) | Context: Drug Development & Research

Executive Summary & Risk Profile

Nigroain-B1 is a cationic antimicrobial peptide (AMP) derived from the Nigroain family (often associated with Odorrana species). Unlike standard chemical reagents, the safety profile of Nigroain-B1 is bidirectional : you must protect the operator from biological sensitization and the peptide from enzymatic degradation.

Critical Disambiguation: Do not confuse Nigroain-B1 (peptide) with Nigrosin (common biological stain). The safety protocols differ fundamentally.

The Hazard Matrix

As a Senior Application Scientist, I categorize the risks of Nigroain-B1 into three tiers based on physical state and concentration:

Hazard CategoryRisk LevelMechanism of ActionCritical Control Point
Respiratory Sensitization HIGH Inhalation of lyophilized powder triggers immune response (anaphylaxis risk).Biosafety Cabinet (BSC) Class II
Dermal Absorption MODERATE Amphipathic peptides can permeabilize mammalian membranes at high concentrations.Double Nitrile Gloving
Sample Degradation HIGH Contamination by skin proteases/RNases destroys peptide efficacy.Sterile Technique (Aseptic)
Personal Protective Equipment (PPE) Standards

Rationale: Standard lab coats are insufficient for bioactive peptides in powder form due to the risk of aerosolization during weighing and reconstitution.

Core PPE Requirements[1][2][3]
  • Respiratory Protection:

    • Primary: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.

    • Secondary (if open bench is unavoidable): N95 or P100 respirator. Note: Surgical masks provide zero protection against peptide aerosols.

  • Dermal Protection:

    • Gloves: Nitrile (Minimum thickness 0.11 mm).

    • Protocol: Double-gloving is mandatory. The outer glove is sacrificial and must be changed immediately upon touching non-sterile surfaces (door handles, keyboards).

    • Why? Nitrile offers superior chemical resistance to the organic solvents (e.g., Acetonitrile, DMSO) often used to solubilize hydrophobic peptides.

  • Ocular Protection:

    • Chemical splash goggles (indirect vent). Safety glasses are insufficient during reconstitution due to splash risks with bioactive solutions.

PPE Decision Tree

The following logic flow dictates your PPE setup based on the experimental stage.

PPE_Decision_Tree Start Experimental Stage State Physical State? Start->State Powder Lyophilized Powder State->Powder Liquid Solubilized (Liquid) State->Liquid Hood REQUIRED: BSC or Fume Hood Powder->Hood High Aerosol Risk Conc Concentration > 1 mM? Liquid->Conc Resp N95/P100 (If Hood Unavailable) Hood->Resp Emergency Only HighConc Double Nitrile + Goggles Conc->HighConc Yes LowConc Single Nitrile + Safety Glasses Conc->LowConc No

Figure 1: PPE Selection Logic. Note that lyophilized powder handling is the highest risk point for respiratory sensitization.

Operational Protocol: Handling & Reconstitution

Scientific Integrity: Peptides are often sticky (hydrophobic) and prone to aggregation. This protocol ensures safety while maximizing peptide recovery.

Step 1: Engineering Controls Setup
  • Turn on the BSC/Fume hood 15 minutes prior to use to establish laminar flow.

  • Wipe down all surfaces with 70% Ethanol. Do not use bleach yet; it degrades peptides on contact.

Step 2: Weighing (The Critical Risk Point)

Lyophilized Nigroain-B1 is light and electrostatic. It disperses easily.[1]

  • Static Control: Use an anti-static gun or strip near the balance. Static charge causes powder to "jump," creating aerosols.

  • Containment: Never weigh peptide on an open balance pan. Use a tared, screw-cap microcentrifuge tube.

  • Transfer: Open the peptide vial only inside the hood. Transfer powder to the weighing vessel, cap immediately, and then move to the balance.

Step 3: Reconstitution (Solubilization)

Causality: Nigroain-B1 is amphipathic.[4] Adding water too quickly can cause "gelation" or aggregation, ruining the sample and creating pressure buildup in the vial.

  • Solvent Choice: Check the specific isoelectric point (pI).

    • Basic Peptides (Net +): Use sterile water or dilute Acetic Acid (0.1%).

    • Hydrophobic Peptides:[4] Dissolve in a small volume of DMSO or Acetonitrile first, then dilute with water.

  • Addition Technique: Add solvent down the side of the vial to slowly wet the powder. Do not shoot solvent directly onto the powder clump (causes aerosol puff).

  • Venting: If using a septum vial, insert a small sterile needle to vent pressure during liquid addition.

Decontamination & Disposal

Self-Validating System: You must chemically verify that the biological activity is destroyed before disposal.

The Deactivation Protocol

Peptides are robust but susceptible to oxidation and hydrolysis.

  • Primary Deactivation: Treat all waste (tips, tubes, leftover solution) with 10% Sodium Hypochlorite (Bleach) for at least 30 minutes.

    • Mechanism:[4][5][6] Hypochlorite oxidizes the peptide bonds and amino acid side chains (especially Cysteine and Methionine), destroying biological activity.

  • Validation: Ensure the waste solution remains alkaline (pH > 10) during the 30-minute contact time.

  • Disposal: After deactivation, the solution can be neutralized and disposed of via chemical waste streams (not down the drain, due to residual chemical content).

Waste_Workflow Waste Peptide Waste Bleach Add 10% Bleach (1:10 Ratio) Waste->Bleach Wait Wait 30 Mins (Oxidation) Bleach->Wait Check Check pH > 10 Wait->Check Check->Bleach If pH < 10 Dispose Chemical Waste Stream Check->Dispose Validated

Figure 2: Decontamination Workflow. The pH check serves as the validation step to ensure sufficient oxidative potential exists to destroy the peptide.

Emergency Procedures

In the event of exposure, immediate action mitigates sensitization risks.

  • Inhalation (Powder): Move to fresh air immediately.[1][6] If wheezing occurs, seek medical attention (carry the SDS).

  • Eye Contact: Flush with water for 15 minutes.[1][6] Note: Peptides can bind to corneal proteins; prolonged flushing is critical.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol or DMSO on the skin; these solvents increase the permeability of the skin, potentially driving the peptide deeper into the tissue.

References
  • Bachem. (2021). Introduction to Antimicrobial Peptides. Bachem Knowledge Center. Link

  • Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. University of British Columbia. Link

  • Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Link

  • National Institutes of Health (NIH). (2024). Antimicrobial peptides and their druggability, bio-safety, stability, and resistance. Frontiers in Microbiology. Link

Sources

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